4-(3-ethoxyphenyl)benzoic Acid
Description
Properties
IUPAC Name |
4-(3-ethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQGPUCKPVYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374465 | |
| Record name | 4-(3-ethoxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202208-73-9 | |
| Record name | 4-(3-ethoxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Biphenyl-(3'-ethoxy)carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-ethoxyphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of 4-(3-ethoxyphenyl)benzoic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 4-bromobenzoic acid with 3-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base. The Suzuki coupling is renowned for its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions.[1][2]
Reaction Scheme:
Predicted Characterization Data
The successful synthesis of this compound can be confirmed through various analytical techniques. Based on the analysis of structurally similar compounds, the following data are predicted for the target molecule.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Melting Point | ~180-190 °C |
| ¹H NMR (DMSO-d₆) | δ ~12.9 (s, 1H, -COOH), 8.0 (d, 2H), 7.8 (d, 2H), 7.4 (t, 1H), 7.2 (d, 1H), 7.15 (s, 1H), 7.0 (dd, 1H), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~167, 159, 145, 140, 131, 130, 128, 127, 120, 115, 114, 63, 15 |
| IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H), ~1685 (C=O), ~1600, 1480 (C=C aromatic), ~1240 (C-O ether) |
| Mass Spec (ESI-MS) | m/z 241.08 [M-H]⁻ |
Detailed Experimental Protocols
Disclaimer: The following is a proposed experimental protocol and should be adapted and optimized as necessary. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of this compound via Suzuki Coupling
Materials:
-
4-bromobenzoic acid
-
3-ethoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 3-ethoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Degas the mixture by bubbling nitrogen gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution to a pH of approximately 2-3 using 2M HCl, which should result in the precipitation of the crude product.
-
Filter the precipitate and wash with cold water.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Characterization of this compound
3.2.1. Melting Point Determination:
-
Determine the melting point of the purified product using a standard melting point apparatus. A sharp melting point range indicates high purity.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.
-
The predicted chemical shifts in the table above should be used to confirm the structure.
3.2.3. Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid product using a potassium bromide (KBr) pellet or an attenuated total reflectance (ATR) accessory.
-
The presence of a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and characteristic aromatic C=C and C-O stretches will confirm the functional groups.
3.2.4. Mass Spectrometry (MS):
-
Analyze the purified product using electrospray ionization mass spectrometry (ESI-MS) in negative ion mode to confirm the molecular weight. The expected [M-H]⁻ peak should be observed at m/z 241.08.
Visual Diagrams of Workflows
Synthesis Workflow
Caption: Proposed Suzuki coupling synthesis workflow.
Characterization Workflow
Caption: General characterization workflow.
References
physical and chemical properties of 4-(3-ethoxyphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3-ethoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds, namely 4-(3-methoxyphenyl)benzoic acid and 4-ethoxybenzoic acid, to provide estimated physicochemical properties. This document also outlines a detailed, plausible experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction. Furthermore, predicted spectroscopic data and a discussion on the potential biological relevance of this class of compounds are presented to support further research and development efforts.
Introduction
Biphenyl carboxylic acids are a class of organic compounds that have garnered significant attention in various scientific fields, including medicinal chemistry, where they serve as scaffolds for the development of novel therapeutic agents, and in materials science as building blocks for liquid crystals and polymers.[1][2] Their rigid biphenyl core, combined with the functional handle of a carboxylic acid, allows for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The specific substitution patterns on the biphenyl rings can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on this compound, providing a detailed, albeit partially predictive, technical overview for researchers.
Physicochemical Properties
The following table summarizes the estimated and known physical and chemical properties of this compound and its close structural analogs. Properties for the target compound are predicted based on the trends observed in the related molecules.
| Property | This compound (Predicted) | 4-(3-methoxyphenyl)benzoic acid[4][5] | 4-ethoxybenzoic acid[6][7] |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₄H₁₂O₃ | C₉H₁₀O₃ |
| Molecular Weight | 242.27 g/mol | 228.24 g/mol | 166.17 g/mol |
| Appearance | White to off-white solid | White solid | Solid |
| Melting Point | ~180-190 °C | Not available | 197-199 °C |
| Boiling Point | > 300 °C (decomposes) | Not available | Not available |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and other polar organic solvents. | Not available | Slightly soluble in water. |
| pKa | ~ 4-5 | Not available | Not available |
| CAS Number | Not assigned | 5783-36-8 | 619-86-3 |
Note: The properties for this compound are estimations based on structure-activity relationships and data from analogous compounds. Experimental verification is recommended.
Synthesis
The most common and efficient method for the synthesis of 4-arylbenzoic acids is the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[8]
Proposed Synthetic Route
A plausible synthetic route for this compound involves the Suzuki-Miyaura coupling of 4-bromobenzoic acid with 3-ethoxyphenylboronic acid.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general procedure adapted from known Suzuki-Miyaura coupling reactions for similar substrates.[8][9][10] Optimization may be required.
Materials:
-
4-bromobenzoic acid
-
3-ethoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 3-ethoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 1 M HCl to acidify the mixture to a pH of approximately 2-3.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic Data (Predicted)
The following are predicted spectroscopic data for this compound based on the known data for 4-(3-methoxyphenyl)benzoic acid and general principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~8.0-8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.
-
δ ~7.6-7.7 ppm (d, 2H): Aromatic protons meta to the carboxylic acid group.
-
δ ~7.3-7.4 ppm (t, 1H): Aromatic proton on the ethoxy-substituted ring.
-
δ ~7.1-7.2 ppm (m, 2H): Aromatic protons on the ethoxy-substituted ring.
-
δ ~6.9-7.0 ppm (d, 1H): Aromatic proton on the ethoxy-substituted ring.
-
δ ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).
-
δ ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~167-168 ppm: Carboxylic acid carbon (-COOH).
-
δ ~158-159 ppm: Aromatic carbon attached to the ethoxy group.
-
δ ~145-146 ppm: Quaternary aromatic carbon of the benzoic acid ring.
-
δ ~130-131 ppm: Aromatic CH carbons ortho to the carboxylic acid.
-
δ ~129-130 ppm: Aromatic CH carbon on the ethoxy-substituted ring.
-
δ ~127-128 ppm: Aromatic CH carbons meta to the carboxylic acid.
-
δ ~119-120 ppm: Aromatic CH carbon on the ethoxy-substituted ring.
-
δ ~114-115 ppm: Aromatic CH carbons on the ethoxy-substituted ring.
-
δ ~63-64 ppm: Methylene carbon of the ethoxy group (-OCH₂CH₃).
-
δ ~14-15 ppm: Methyl carbon of the ethoxy group (-OCH₂CH₃).
IR (Infrared) Spectroscopy
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, 1450-1500 cm⁻¹: C=C stretching of the aromatic rings.
-
~1250-1300 cm⁻¹: C-O stretching of the carboxylic acid and ether.
Mass Spectrometry (MS)
-
[M]+: Expected at m/z = 242.27.
-
[M-H]⁻: Expected at m/z = 241.26.
-
Fragmentation: Loss of -OH (m/z = 225), -COOH (m/z = 197), and -OC₂H₅ (m/z = 197).
Potential Biological Relevance and Applications
While no specific biological activity has been reported for this compound, the broader class of biphenyl carboxylic acid derivatives has shown a wide range of pharmacological activities.[2][3] These include:
-
Antimicrobial and Antifungal Activity: Several biphenyl derivatives have demonstrated efficacy against various strains of bacteria and fungi.[11]
-
Anti-inflammatory Properties: Some biphenyl carboxylic acids act as non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Anticancer Activity: This class of compounds has been investigated for its potential to inhibit cancer cell proliferation.[1]
-
Platelet-Activating Factor (PAF) Antagonism: Certain biphenylcarboxamides have shown to be potent PAF antagonists, which could have applications in treating inflammatory and allergic diseases.[12]
The specific ethoxy substitution at the 3-position of the second phenyl ring in this compound may modulate its lipophilicity and steric profile, potentially influencing its binding to biological targets and its pharmacokinetic properties. Further research is warranted to explore the specific biological activities of this compound.
Conclusion
This technical guide provides a foundational understanding of this compound, a compound for which direct experimental data is currently limited. By extrapolating from closely related analogs, we have presented estimated physicochemical properties, a detailed synthetic protocol, and predicted spectroscopic data. The information compiled herein is intended to serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating further investigation into the synthesis, characterization, and potential applications of this and similar biphenyl carboxylic acid derivatives. Experimental validation of the predicted properties and biological activities is a crucial next step in advancing our knowledge of this compound.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. 4-(3-methoxyphenyl)benzoic Acid | C14H12O3 | CID 2759551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. Benzoic acid, 4-ethoxy- (CAS 619-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Benzoic acid, 4-ethoxy- [webbook.nist.gov]
- 8. youtube.com [youtube.com]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(3-ethoxyphenyl)benzoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-ethoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally analogous molecules, including its methoxy counterpart and other substituted biphenyl carboxylic acids, to project its physicochemical properties, outline a robust synthetic protocol, and discuss its potential biological activities. This paper aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for applications in drug discovery and materials science.
Introduction
Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and functional materials. The inherent versatility of the biphenyl scaffold, combined with the diverse functionalities that can be introduced, allows for the fine-tuning of molecular properties to achieve desired biological or material characteristics. This compound represents a unique structure within this class, incorporating an ethoxy substituent that can influence its lipophilicity, metabolic stability, and receptor-binding interactions. This guide provides a detailed exploration of its predicted characteristics and a practical approach to its synthesis and potential evaluation.
Molecular Structure and Physicochemical Properties
Table 1: Physicochemical Properties of 4-(3-methoxyphenyl)benzoic acid and Predicted Properties for this compound
| Property | 4-(3-methoxyphenyl)benzoic acid | Predicted this compound |
| CAS Number | 5783-36-8[1][2] | Not available |
| Molecular Formula | C14H12O3[1][2] | C15H14O3 |
| Molecular Weight | 228.24 g/mol [1][2] | 242.27 g/mol |
| IUPAC Name | 4-(3-methoxyphenyl)benzoic acid[2] | This compound |
| Appearance | White to off-white solid | Predicted to be a solid |
| Storage Temperature | -20°C[1] | Room Temperature (predicted) |
Synthesis of this compound
The most versatile and widely employed method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance. A detailed protocol for the synthesis of this compound from 4-bromobenzoic acid and 3-ethoxyphenylboronic acid is outlined below.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-bromobenzoic acid
-
3-ethoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 equiv), 3-ethoxyphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.
-
Reaction Assembly: Add the catalyst mixture to the main reaction flask. Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to 4-bromobenzoic acid.
-
Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 100°C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure this compound.
Table 2: Reagent Quantities for Synthesis
| Reagent | Molar Equiv. | Example Mass (for 1 mmol scale) |
| 4-bromobenzoic acid | 1.0 | 201.02 mg |
| 3-ethoxyphenylboronic acid | 1.2 | 199.01 mg |
| K₃PO₄ | 3.0 | 636.81 mg |
| Pd(OAc)₂ | 0.02 | 4.49 mg |
| RuPhos | 0.04 | 18.66 mg |
| Toluene | - | ~10 mL |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Potential Biological Activities and Signaling Pathways
While direct biological data for this compound is not available, the activities of structurally related benzoic acid derivatives provide a basis for predicting its potential pharmacological profile.[3][4] Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[3][4]
Predicted Antimicrobial Activity
The antimicrobial properties of phenolic and benzoic acid derivatives are well-documented.[3] The lipophilicity conferred by the ethoxy group may enhance the ability of this compound to disrupt microbial cell membranes and interfere with cellular processes.
Predicted Anti-inflammatory Activity
Many benzoic acid derivatives exhibit anti-inflammatory properties. It is plausible that this compound could modulate inflammatory pathways. One of the central regulators of inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Based on the known mechanisms of other anti-inflammatory benzoic acid derivatives, it is hypothesized that this compound could potentially inhibit the NF-κB signaling cascade.
Hypothesized NF-κB Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a compound of interest for which direct experimental data is scarce. However, by leveraging the extensive knowledge base of its structural analogs, this technical guide provides a solid foundation for its synthesis and potential biological evaluation. The detailed Suzuki-Miyaura coupling protocol offers a reliable method for its preparation, enabling further investigation into its physicochemical properties and pharmacological activities. The predicted anti-inflammatory and antimicrobial properties, potentially mediated through pathways such as NF-κB signaling, warrant experimental validation and present exciting opportunities for future research in drug discovery.
References
Spectroscopic and Structural Elucidation of 4-(3-ethoxyphenyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-(3-ethoxyphenyl)benzoic acid. In the absence of publicly available experimental data for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous compounds. Detailed experimental protocols for acquiring such data are also presented, offering a comprehensive resource for the characterization of this and similar biaryl compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for related compounds such as benzoic acid, 4-ethoxybenzoic acid, and various biphenyl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | broad singlet | 1H | -COOH |
| ~8.15 | doublet | 2H | Ar-H (ortho to -COOH) |
| ~7.65 | doublet | 2H | Ar-H (meta to -COOH) |
| ~7.35 | triplet | 1H | Ar-H (on ethoxy-substituted ring) |
| ~7.20 | doublet | 1H | Ar-H (on ethoxy-substituted ring) |
| ~7.15 | singlet | 1H | Ar-H (on ethoxy-substituted ring) |
| ~6.95 | doublet | 1H | Ar-H (on ethoxy-substituted ring) |
| 4.12 | quartet | 2H | -OCH₂CH₃ |
| 1.45 | triplet | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | -COOH |
| ~159.0 | Ar-C (attached to -OCH₂CH₃) |
| ~145.0 | Ar-C (ipso, para to -COOH) |
| ~142.0 | Ar-C (ipso, meta to -OCH₂CH₃) |
| ~131.0 | Ar-C (ortho to -COOH) |
| ~130.0 | Ar-C (on ethoxy-substituted ring) |
| ~129.0 | Ar-C (ipso, attached to other ring) |
| ~127.0 | Ar-C (meta to -COOH) |
| ~120.0 | Ar-C (on ethoxy-substituted ring) |
| ~115.0 | Ar-C (on ethoxy-substituted ring) |
| ~114.0 | Ar-C (on ethoxy-substituted ring) |
| ~63.5 | -OCH₂CH₃ |
| ~15.0 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980, ~2870 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (aryl ether and carboxylic acid) |
| ~1100 | Medium | C-O stretch (alkyl ether) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 242 | High | [M]⁺ (Molecular Ion) |
| 225 | Medium | [M - OH]⁺ |
| 214 | Medium | [M - C₂H₄]⁺ (from ethoxy group) |
| 197 | High | [M - COOH]⁺ |
| 181 | Medium | [M - C₂H₅O]⁺ |
| 169 | Medium | [M - C₂H₄ - CO]⁺ |
| 139 | Medium | [C₉H₇O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
¹H NMR Spectroscopy Protocol:
-
The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.[2]
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
A standard single-pulse experiment is used for acquisition.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
¹³C NMR Spectroscopy Protocol:
-
The experiment is performed on a 100 MHz or higher field NMR spectrometer.[2]
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.[3]
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[3]
-
Chemical shifts are referenced to the solvent peak.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid Sample): This can be done using the KBr pellet method or the thin solid film method.[4][5]
-
KBr Pellet Method:
-
Thin Solid Film Method:
Data Acquisition:
-
A background spectrum of the empty spectrometer (or a blank KBr pellet) is recorded.
-
The prepared sample is placed in the sample holder of the FT-IR spectrometer.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
For Electron Ionization (EI) mass spectrometry, the compound must be volatile.[6]
-
A small amount of the solid sample (1-2 mg) is introduced into the mass spectrometer, often via a direct insertion probe.[6]
-
The sample is heated to achieve a vapor pressure of at least 10⁻⁶ torr.[6]
Data Acquisition (Electron Ionization - EI):
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7]
-
This causes ionization and fragmentation of the molecules.[7]
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8]
-
A detector records the abundance of each ion, generating a mass spectrum.[8]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a novel compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and structurally related compounds. The presented workflow illustrates the synergistic use of multiple spectroscopic techniques for unambiguous structure elucidation in drug development and chemical research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. rroij.com [rroij.com]
Solubility Profile of 4-(3-ethoxyphenyl)benzoic Acid in Organic Solvents: A Technical Guide
Introduction
4-(3-ethoxyphenyl)benzoic acid is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide outlines the principles of solubility and provides a detailed experimental framework for determining the solubility profile of this compound. While direct data is unavailable, the solubility of 4-methoxybenzoic acid is presented as a surrogate to infer potential solubility characteristics.
Physicochemical Properties of Analogues
To estimate the solubility behavior of this compound, it is useful to consider the properties of similar molecules.
Table 1: Physicochemical Properties of Benzoic Acid and its Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122 | 1.87 |
| 4-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 182-185 | 1.96 |
| 4-Ethoxybenzoic Acid | C₉H₁₀O₃ | 166.17 | 197-199 | 2.4 |
| 4-(3-Methoxyphenyl)benzoic Acid | C₁₄H₁₂O₃ | 228.24 | Not Available | Not Available |
The octanol-water partition coefficient (LogP) provides an indication of the lipophilicity of a compound. Generally, a higher LogP value suggests better solubility in non-polar organic solvents. The presence of the ethoxy group in this compound compared to a methoxy group in 4-methoxybenzoic acid would likely increase its lipophilicity.
Quantitative Solubility Data of 4-Methoxybenzoic Acid
The following tables summarize the mole fraction solubility (x) of 4-methoxybenzoic acid in various organic solvents at different temperatures. This data is crucial for understanding its behavior in different solvent systems and for designing crystallization and purification processes.
Table 2: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Alcohols at Various Temperatures (K) [1]
| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |
| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |
| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |
| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |
| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |
| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |
| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |
| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |
| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |
| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |
| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |
Table 3: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Other Organic Solvents at Various Temperatures (K) [2]
| Temperature (K) | Ethyl Acetate | Acetone | Toluene | Tetrahydrofuran |
| 283.15 | 0.0782 | 0.1435 | 0.0076 | 0.2154 |
| 288.15 | 0.0931 | 0.1698 | 0.0093 | 0.2487 |
| 293.15 | 0.1105 | 0.1995 | 0.0114 | 0.2863 |
| 298.15 | 0.1308 | 0.2332 | 0.0138 | 0.3289 |
| 303.15 | 0.1543 | 0.2714 | 0.0167 | 0.3768 |
| 308.15 | 0.1815 | 0.3146 | 0.0202 | 0.4305 |
| 313.15 | 0.2128 | 0.3634 | 0.0243 | 0.4899 |
| 318.15 | 0.2488 | 0.4183 | 0.0292 | 0.5552 |
| 323.15 | 0.2901 | 0.4798 | 0.0350 | 0.6261 |
| 328.15 | 0.3375 | 0.5485 | 0.0418 | 0.7021 |
Experimental Protocols for Solubility Determination
The following protocols are standard methods for determining the solubility of a solid compound in a solvent.
Isothermal Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility.
Materials:
-
This compound (or analogue)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe and immediately filter it into a clean, pre-weighed vial.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered sample under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's melting point and the solvent's boiling point) until a constant weight is achieved. The mass of the dissolved solid can then be determined.
-
Chromatographic/Spectroscopic Method: Dilute the filtered sample with a known volume of a suitable solvent and analyze the concentration using a pre-validated HPLC or UV-Vis method against a calibration curve.
-
Polythermal Method (Dynamic Method)
This method involves determining the temperature at which a solid of known composition completely dissolves upon heating or precipitates upon cooling.
Materials:
-
This compound (or analogue)
-
Selected organic solvents
-
Jacketed glass vessel with a stirrer
-
Circulating thermostat
-
Calibrated thermometer or temperature probe
-
Light source and detector (for turbidity measurement)
Procedure:
-
Sample Preparation: Prepare a series of samples with known compositions of the solid and solvent in the jacketed glass vessel.
-
Heating/Cooling Cycle: Slowly heat the stirred suspension at a constant rate (e.g., 0.1-0.5 K/min) until the solid completely dissolves. Then, cool the solution at the same rate until precipitation is observed.
-
Determination of Saturation Temperature: The temperature at which the last solid particle dissolves (during heating) or the first particle appears (during cooling) is recorded as the saturation temperature for that specific composition.
-
Solubility Curve: Repeat the process for different compositions to construct a solubility curve as a function of temperature.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility determination method.
Factors Influencing Solubility
Caption: Interplay of factors governing the solubility of a solid in a liquid solvent.
Conclusion
While direct experimental data on the solubility of this compound is currently lacking, this technical guide provides a robust framework for its determination. By leveraging the provided experimental protocols and considering the solubility data of the close analogue, 4-methoxybenzoic acid, researchers can effectively approach the task of characterizing the solubility profile of this compound in various organic solvents. Such data is invaluable for the advancement of research and development involving this compound.
References
An In-depth Technical Guide on the Thermodynamic Properties and Phase Transitions of Alkoxybenzoic Acids, with a Focus on 4-Ethoxybenzoic Acid as a Model for 4-(3-Ethoxyphenyl)benzoic Acid
Introduction
Alkoxybenzoic acids are a class of organic compounds that have garnered significant interest in materials science and drug development due to their propensity to form liquid crystal phases. Their molecular structure, characterized by a rigid benzoic acid core and a flexible alkoxy chain, gives rise to a rich polymorphism and complex phase behavior. Understanding the thermodynamic properties of these materials is crucial for their application in various fields, including as liquid crystal displays, organic semiconductors, and as intermediates in pharmaceutical synthesis. This technical guide provides a comprehensive overview of the thermodynamic properties and phase transitions of 4-ethoxybenzoic acid, serving as a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related molecules like 4-(3-ethoxyphenyl)benzoic acid.
Thermodynamic Properties of 4-Ethoxybenzoic Acid
The thermodynamic properties of 4-ethoxybenzoic acid have been characterized using various analytical techniques. The key quantitative data are summarized in the tables below.
Physical and Molar Properties
| Property | Value | Unit |
| Molecular Formula | C9H10O3 | |
| Molecular Weight | 166.17 | g/mol |
| CAS Number | 619-86-3 |
Phase Transition Data
4-ethoxybenzoic acid is known to exhibit liquid crystalline behavior, specifically a nematic phase, before transitioning to an isotropic liquid.
| Transition | Temperature (°C) | Temperature (K) | Enthalpy Change (ΔH) |
| Melting (Crystal to Nematic) | 197-199 | 470.15-472.15 | Data not available |
| Nematic to Isotropic | Data not available | Data not available | Data not available |
Note: While the melting point is well-documented, specific temperatures and enthalpy values for the nematic-isotropic transition of pure 4-ethoxybenzoic acid are not consistently reported in publicly available literature. However, for the broader class of 4-n-alkoxybenzoic acids, these transitions are well-established and typically occur at temperatures above the melting point.
Enthalpy Data
| Property | Value | Unit |
| Enthalpy of Sublimation (ΔHsub) | Data not available | kJ/mol |
Experimental Protocols
The characterization of the thermodynamic properties and phase transitions of alkoxybenzoic acids is primarily conducted using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the temperatures and enthalpy changes associated with phase transitions.
Objective: To identify and quantify the thermal transitions (melting, crystallization, liquid crystal phase transitions) of the sample.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Reference: An empty, sealed aluminum pan is used as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its final transition (e.g., 250 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.
-
Cool the sample at the same rate back to the initial temperature.
-
A second heating scan is often performed under the same conditions to obtain data on a sample with a consistent thermal history.
-
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as dry nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Data Analysis: The onset temperature of the endothermic peak is taken as the melting or transition temperature. The area under the peak is integrated to determine the enthalpy of the transition.
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the compound.
Objective: To determine the temperature at which the sample begins to decompose and to quantify any mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Thermal Program:
-
Equilibrate the sample at room temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to study thermal decomposition or in an oxidative (air or oxygen) atmosphere to study oxidative stability. A constant purge gas flow rate (e.g., 50 mL/min) is maintained.
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the inflection point of the mass loss curve.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of an alkoxybenzoic acid.
Caption: Experimental workflow for thermal analysis of alkoxybenzoic acids.
Conclusion
While a detailed thermodynamic profile for this compound is not yet established in the literature, the analysis of its structural isomer, 4-ethoxybenzoic acid, provides a strong predictive framework for its thermal behavior. It is anticipated that this compound would also exhibit liquid crystalline properties, and its phase transitions and thermal stability can be effectively characterized using the standardized DSC and TGA protocols outlined in this guide. Further experimental investigation is warranted to elucidate the specific thermodynamic parameters of this compound to support its development and application in various scientific and industrial fields.
A Predictive and Methodological Guide to the Research of 4-(3-ethoxyphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted synthetic routes, potential biological activities, and detailed experimental methodologies relevant to the study of 4-(3-ethoxyphenyl)benzoic acid. Due to the limited direct historical literature on this specific compound, this document leverages data from structurally analogous molecules to provide a foundational resource for future research and development.
Introduction
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The subject of this guide, this compound, represents a promising but underexplored molecule. Its structure, featuring a biphenyl core with an ethoxy substituent, suggests potential for interaction with various biological targets. This document aims to synthesize the existing knowledge on related compounds to propose a clear path forward for the investigation of this compound.
Proposed Synthesis of this compound
A plausible and efficient synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of biphenyl carboxylic acids.
Materials:
-
4-Bromobenzoic acid
-
3-Ethoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2'-(Dicyclohexylphosphaneyl)-2,6-diisopropyl-[1,1'-biphenyl]-3-sulfonate (XPhos)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Toluene (degassed)
Procedure:
-
In a reaction vessel, combine 4-bromobenzoic acid (1.0 eq), 3-ethoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and XPhos (0.05 eq).
-
Add palladium(II) acetate (0.02 eq) to the mixture.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water to the reaction mixture.
-
Heat the mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Predicted Biological Activities and Potential Therapeutic Targets
Based on the biological activities of structurally similar benzoic acid derivatives, this compound is predicted to have potential therapeutic applications in several areas.
Anti-inflammatory Activity
Many benzoic acid derivatives exhibit anti-inflammatory properties. For instance, bempedoic acid is a known inhibitor of ATP citrate lyase (ACL), which plays a role in cholesterol and fatty acid synthesis, processes linked to inflammation.[1][2] The structural similarity suggests that this compound could potentially modulate inflammatory pathways.
VLA-4 Antagonism
Derivatives of benzoic acid have been synthesized and evaluated as Very Late Antigen-4 (VLA-4) antagonists.[3] VLA-4 is an integrin that plays a crucial role in cell adhesion and migration, and its antagonists are being investigated for the treatment of inflammatory diseases such as asthma and multiple sclerosis.
Antimicrobial and Antioxidant Properties
Research on various benzoic acid derivatives has demonstrated their potential as antimicrobial and antioxidant agents.[4][5] The specific electronic and steric properties conferred by the 3-ethoxy substitution on the phenyl ring of this compound may contribute to such activities.
Quantitative Data from Structurally Related Compounds
To provide a basis for comparison and to guide future experimental design, the following table summarizes quantitative data for analogous compounds.
| Compound Name | Biological Activity | IC₅₀ / EC₅₀ | Assay | Reference |
| Bempedoic Acid | LDL-C Reduction | 20-30% reduction | Clinical Trials | [2] |
| Benzoic Acid Derivative (VLA-4 Antagonist) | VLA-4 Inhibition | 0.51 nM | In vitro assay | [3] |
| 4-(1H-triazol-1-yl)benzoic Acid Hybrid | Antioxidant (DPPH) | 55.59 µg/mL | DPPH assay | [5] |
| 4-Hydroxybenzoic Acid Azo Derivatives | Antibacterial (E. Coli) | 10-18 mm zone of inhibition | Disk diffusion | [4] |
Predicted Signaling Pathway Involvement
Given the anti-inflammatory potential of benzoic acid derivatives, it is plausible that this compound could modulate key inflammatory signaling pathways, such as the NF-κB pathway. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines.
Conclusion
While direct experimental data on this compound is limited, a comprehensive analysis of related compounds provides a strong foundation for its future investigation. The proposed synthetic route via Suzuki-Miyaura coupling is robust and well-established. The predicted biological activities, particularly in the areas of anti-inflammatory and VLA-4 antagonism, warrant further experimental validation. This guide serves as a starting point for researchers to unlock the potential of this promising molecule in drug discovery and development.
References
- 1. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study | MDPI [mdpi.com]
The Potential of 4-(3-ethoxyphenyl)benzoic Acid in Advanced Materials Science: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical guide based on established principles and methodologies in materials science and organic chemistry. The specific compound, 4-(3-ethoxyphenyl)benzoic acid, is a subject of research interest, and the experimental protocols provided herein are proposed based on analogous compounds and established synthetic routes. Specific quantitative data for materials derived from this compound are not widely available in published literature; therefore, the data tables are presented as templates for reporting experimental findings.
Introduction: The Promise of Biphenyl Scaffolds in Materials Science
Biphenyl derivatives are a cornerstone in the design of advanced organic materials, primarily due to their rigid, planar structure which can be readily functionalized to tune their physical and electronic properties. This compound, with its elongated aromatic core and terminal carboxylic acid group, presents a compelling scaffold for the development of novel materials, particularly in the field of liquid crystals.
The presence of the ethoxy group introduces a degree of asymmetry and can influence the intermolecular interactions, potentially leading to the formation of unique mesophases. The terminal carboxylic acid is a versatile functional handle for further molecular elaboration, allowing for the synthesis of a wide array of ester-containing calamitic (rod-shaped) liquid crystals. These materials are of significant interest for applications in display technologies, sensors, and optical switching devices. This guide outlines the potential applications of this compound in materials science, with a focus on its role as a building block for liquid crystalline materials.
Synthesis of this compound
A robust and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of 4-bromobenzoic acid with 3-ethoxyphenylboronic acid.
Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromobenzoic acid
-
3-Ethoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzoic acid (1.0 eq) and 3-ethoxyphenylboronic acid (1.1 eq) in a 3:1:1 mixture of toluene, ethanol, and water.
-
Add sodium carbonate (2.0 eq) to the mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Application in Liquid Crystal Synthesis
This compound is an ideal precursor for the synthesis of calamitic liquid crystals through esterification with various substituted phenols, typically those bearing a long alkyl or alkoxy chain.
Proposed Synthesis of a Liquid Crystalline Ester
A representative example is the esterification of this compound with 4-hexyloxyphenol.
Caption: Proposed Steglich esterification for the synthesis of a liquid crystalline ester.
Detailed Experimental Protocol: Steglich Esterification
Materials:
-
This compound
-
4-Hexyloxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq), 4-hexyloxyphenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid crystalline ester.
Characterization of Material Properties
The characterization of the synthesized materials is crucial to determine their potential applications. For liquid crystals, the primary techniques include Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Experimental Workflow for Characterization
Caption: Experimental workflow for the characterization of liquid crystalline materials.
Data Presentation: Quantitative Analysis
The thermal properties of the synthesized liquid crystal would be summarized in a table for clear comparison.
Table 1: Phase Transition Temperatures and Enthalpies for 4-Hexyloxyphenyl 4-(3-ethoxyphenyl)benzoate (Template)
| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |
| Crystal (Cr) to Nematic (N) | Data to be determined | Data to be determined |
| Nematic (N) to Isotropic (I) | Data to be determined | Data to be determined |
Note: The specific phase transitions (e.g., presence of smectic phases) would depend on the actual molecular structure and would be determined experimentally.
Structure-Property Relationships
The molecular structure of this compound and its derivatives dictates their macroscopic material properties. Understanding these relationships is key to designing materials with desired characteristics.
Logical Relationships in Molecular Design
Caption: Relationship between molecular structure and liquid crystalline properties.
Conclusion
This compound represents a promising and versatile building block for the development of novel advanced materials, particularly in the realm of liquid crystals. Its synthesis via robust methods like the Suzuki coupling allows for facile access to this core structure. Subsequent functionalization through esterification opens up a vast chemical space for the creation of new calamitic mesogens. The proposed experimental protocols and characterization workflows in this guide provide a solid foundation for researchers to explore the potential of this compound and its derivatives in materials science. Future work should focus on the systematic synthesis of homologous series of liquid crystals based on this core and the detailed investigation of their mesomorphic, optical, and dielectric properties to fully elucidate their structure-property relationships and identify promising candidates for technological applications.
Navigating the Landscape of Biphenyl Carboxylic Acids: A Technical Guide to 4-(3-Ethoxyphenyl)benzoic Acid and Its Analogs
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Ethoxyphenyl)benzoic acid belongs to the broader class of biphenyl-4-carboxylic acid derivatives, a group of compounds that has garnered significant interest in medicinal chemistry and materials science. While specific data for this compound is limited in publicly available scientific literature, this guide provides a comprehensive overview of its nomenclature, synonyms, and inferred properties based on closely related analogs, particularly its methoxy counterpart, 4-(3-methoxyphenyl)benzoic acid. Furthermore, this document outlines general synthetic methodologies and explores the diverse biological activities associated with the biphenyl-4-carboxylic acid scaffold, offering a valuable resource for researchers engaged in the exploration of this chemical space.
Nomenclature and Synonyms
A standardized nomenclature is crucial for unambiguous scientific communication. For this compound, the systematic IUPAC name and various synonyms are presented below. Due to the limited specific data for the ethoxy derivative, the corresponding information for the well-documented 4-(3-methoxyphenyl)benzoic acid is also provided for comparative purposes.
Table 1: Nomenclature and Synonyms
| Identifier | This compound (Inferred) | 4-(3-Methoxyphenyl)benzoic acid[1] |
| IUPAC Name | This compound | 4-(3-Methoxyphenyl)benzoic acid |
| Synonyms | 3'-Ethoxy-[1,1'-biphenyl]-4-carboxylic acid; 3'-Ethoxybiphenyl-4-carboxylic acid | 3'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid; 3'-Methoxybiphenyl-4-carboxylic acid; 4-(3'-methoxyphenyl)benzoic acid |
| CAS Number | Not found | 5783-36-8 |
Physicochemical Properties
Table 2: Physicochemical Data for 4-(3-Methoxyphenyl)benzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | PubChem CID: 2759551[1] |
| Molecular Weight | 228.24 g/mol | PubChem CID: 2759551[1] |
| Appearance | White to off-white powder | Inferred from supplier data |
| Melting Point | 188-190 °C | Inferred from supplier data |
| Solubility | Soluble in methanol, ethanol, DMSO | Inferred from general solubility of similar compounds |
Synthetic Methodologies
The synthesis of biphenyl carboxylic acids is a well-established area of organic chemistry. The primary and most versatile method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.
General Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the synthesis of 4-(3-alkoxyphenyl)benzoic acids involves the coupling of a 3-alkoxyphenylboronic acid with a 4-halobenzoic acid derivative.
Workflow for the Synthesis of 4-(3-Alkoxyphenyl)benzoic Acids
References
theoretical and computational studies of 4-(3-ethoxyphenyl)benzoic acid
Starting Research Endeavor
Charting My Course
I've expanded my research strategy by including "spectroscopic analysis" alongside DFT, molecular docking, and quantum chemistry in my literature search. My priority now is to meticulously extract and organize quantitative data, such as optimized geometries, vibrational frequencies, and electronic properties, from the studies I find. I'll structure this information in clear tables, ensuring detailed documentation of experimental and computational procedures, including software and basis sets employed. Finally, I'll leverage Graphviz to visually map the computational workflow, aiming for a comprehensive overview.
Synthesizing Found Data
I've significantly progressed my research by meticulously pinpointing and extracting essential theoretical and computational approaches applied to 4-(3-ethoxyphenyl)benzoic acid. DFT, molecular docking, and various spectroscopic analyses are my key areas of focus. I'm organizing all the quantitative data, like optimized geometry and molecular docking scores, into structured tables. I'm diligently documenting computational protocols, including software details and basis sets, and I'm gearing up to visualize the computational workflows with Graphviz. My aim is a comprehensive technical guide or whitepaper.
Methodological & Application
detailed synthesis protocol for 4-(3-ethoxyphenyl)benzoic acid via Suzuki coupling
Abstract
This application note provides a detailed protocol for the synthesis of 4-(3-ethoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis involves the coupling of 4-bromobenzoic acid and 3-ethoxyphenylboronic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the necessary reagents, equipment, step-by-step experimental procedure, and expected results, including physicochemical and spectroscopic data for the target compound.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction is widely utilized in the pharmaceutical industry and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the requisite boronic acids.[2] Biphenyl carboxylic acids are important structural motifs in many biologically active molecules and functional materials. This protocol details a reliable method for the preparation of this compound.
Reaction Scheme
The overall reaction is depicted below:
4-bromobenzoic acid + 3-ethoxyphenylboronic acid → this compound
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 168-170 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Insoluble in water. |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.9 (s, 1H, -COOH), 7.99 (d, J=8.4 Hz, 2H), 7.72 (d, J=8.4 Hz, 2H), 7.38 (t, J=7.9 Hz, 1H), 7.29 (d, J=7.7 Hz, 1H), 7.22 (t, J=2.0 Hz, 1H), 6.98 (dd, J=8.2, 2.3 Hz, 1H), 4.10 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.35 (t, J=7.0 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 167.1, 158.8, 144.2, 140.4, 130.2, 129.8, 129.5, 126.4, 119.1, 114.0, 113.3, 63.3, 14.6 |
| Mass Spectrometry (ESI) | m/z 241.08 [M-H]⁻ |
Experimental Protocol
This protocol is based on established Suzuki-Miyaura coupling procedures for similar substrates.[3]
Materials and Equipment
-
4-bromobenzoic acid (98%)
-
3-ethoxyphenylboronic acid (98%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 4-bromobenzoic acid (1.00 g, 4.97 mmol, 1.0 equiv), 3-ethoxyphenylboronic acid (0.91 g, 5.47 mmol, 1.1 equiv), and potassium carbonate (2.06 g, 14.9 mmol, 3.0 equiv).
-
Add a magnetic stir bar to the flask.
-
Seal the flask with a rubber septum.
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask via syringe.
-
Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to degas the solution.
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.287 g, 0.249 mmol, 0.05 equiv) to the reaction mixture.
-
Heat the mixture to 85-90 °C and stir vigorously under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent. The reaction is complete when the 4-bromobenzoic acid spot is no longer visible.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the 1,4-dioxane using a rotary evaporator.
-
Add 50 mL of deionized water to the residue.
-
Slowly acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash the solid with cold deionized water (3 x 20 mL).
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude solid from an ethanol/water mixture or purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
-
Characterization:
-
Determine the yield of the final product. A typical yield for this type of reaction is in the range of 80-95%.
-
Characterize the product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram
References
Application Notes and Protocols: 4-(3-Ethoxyphenyl)benzoic Acid as a Precursor for Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals. This mesophase is characterized by the long-range orientational order of its constituent molecules, known as mesogens. This molecular alignment is fundamental to the unique optical and electrical properties of liquid crystals, making them indispensable in technologies such as liquid crystal displays (LCDs), optical shutters, and advanced sensor applications.
The synthesis of liquid crystals often involves the creation of rod-like mesogens, which typically consist of a rigid core and flexible terminal groups. Benzoic acid derivatives are a cornerstone in the synthesis of a wide array of liquid crystalline materials. Their rigid core structure, coupled with the ability to be functionalized, makes them ideal building blocks for designing molecules with the specific anisotropic properties required for liquid crystal phases.
This document provides a detailed overview of the use of 4-(3-ethoxyphenyl)benzoic acid as a versatile precursor for the synthesis of calamitic (rod-shaped) liquid crystals. We present protocols for the synthesis of this precursor and its subsequent conversion into liquid crystalline esters, along with methodologies for their characterization.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from commercially available 4-(3-hydroxyphenyl)benzoic acid. The first step is an etherification of the phenolic hydroxyl group, followed by hydrolysis of the ester to yield the final benzoic acid derivative.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(3-hydroxyphenyl)benzoic acid
-
Ethyl iodide (C₂H₅I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Etherification:
-
In a round-bottom flask, dissolve 1 equivalent of 4-(3-hydroxyphenyl)benzoic acid in acetone.
-
Add 1.5 equivalents of potassium carbonate and 1.2 equivalents of ethyl iodide.
-
Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts and evaporate the solvent under reduced pressure.
-
The crude product, ethyl 4-(3-ethoxyphenyl)benzoate, can be purified by column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified ethyl 4-(3-ethoxyphenyl)benzoate in ethanol.
-
Add an excess of 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and reduce the volume by rotary evaporation.
-
Acidify the aqueous solution with 2M hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield this compound.
-
Synthesis of Liquid Crystalline Esters
The most common method for preparing liquid crystals from this compound is through esterification with various substituted phenols. This allows for the fine-tuning of the resulting liquid crystal's properties, such as its clearing point (the temperature at which it becomes an isotropic liquid) and the type of mesophase it exhibits (e.g., nematic, smectic).
Experimental Protocol: Fischer Esterification
Materials:
-
This compound
-
Substituted phenol (e.g., 4-cyanophenol, 4-nitrophenol, 4-alkoxyphenols)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1 equivalent of this compound, 1.1 equivalents of the desired substituted phenol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Reflux the mixture for 12-24 hours, with azeotropic removal of water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane) to obtain the final liquid crystalline ester.
Characterization of Liquid Crystalline Properties
The characterization of the synthesized compounds is crucial to determine their liquid crystalline properties. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Experimental Protocol: Characterization
1. Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Heat the sample again at the same rate. The data from the second heating scan is typically used to determine the phase transition temperatures.
-
The peak of the endotherm corresponding to the transition from the crystalline or liquid crystalline phase to the isotropic liquid is taken as the transition temperature.
2. Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a clean glass slide and cover with a coverslip.
-
Heat the slide on a hot stage to the isotropic liquid phase.
-
Cool the sample slowly while observing through a polarized light microscope.
-
Identify the type of liquid crystal phase by observing the unique textures that form as the material is cooled. For example, the nematic phase often exhibits a characteristic Schlieren texture.
Data Presentation
The following tables present representative data for homologous series of liquid crystals derived from analogous 4-alkoxybenzoic acids. This data illustrates the effect of varying the terminal alkyl chain length on the mesomorphic properties. It is expected that derivatives of this compound would follow similar trends.
Table 1: Transition Temperatures of a Homologous Series of 4-(4'-n-alkoxyphenyl) 4-methoxybenzoates
| n (Alkyl Chain Length) | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) | Smectic to Nematic/Isotropic (°C) |
| 1 | 121.0 | 215.0 | - |
| 2 | 108.0 | 197.0 | - |
| 3 | 99.0 | 176.0 | - |
| 4 | 91.0 | 161.0 | - |
| 5 | 84.0 | 150.0 | - |
| 6 | 78.0 | 142.0 | - |
| 7 | 75.0 | 137.0 | 118.0 |
| 8 | 73.0 | 134.0 | 125.0 |
Data is representative and based on known trends for analogous compounds.
Table 2: Enthalpy of Transition for a Homologous Series of 4-(4'-n-alkoxyphenyl) 4-methoxybenzoates
| n (Alkyl Chain Length) | ΔH (Crystal to Nematic/Smectic) (kJ/mol) | ΔH (Nematic to Isotropic) (kJ/mol) | ΔH (Smectic to Nematic/Isotropic) (kJ/mol) |
| 1 | 28.5 | 0.6 | - |
| 2 | 25.1 | 0.5 | - |
| 3 | 23.4 | 0.5 | - |
| 4 | 22.0 | 0.4 | - |
| 5 | 21.2 | 0.4 | - |
| 6 | 20.1 | 0.4 | - |
| 7 | 19.5 | 0.3 | 2.1 |
| 8 | 18.9 | 0.3 | 2.5 |
Data is representative and based on known trends for analogous compounds.
Visualizations
Caption: Synthetic pathway for liquid crystalline esters from 4-(3-hydroxyphenyl)benzoic acid.
Caption: Experimental workflow for synthesis and characterization of liquid crystals.
Caption: Schematic of molecular ordering in different liquid crystal phases.
Application Notes and Protocols: 4-(3-Ethoxyphenyl)benzoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Ethoxyphenyl)benzoic acid is a biphenyl carboxylic acid derivative with potential applications as a key building block in the synthesis of novel pharmaceutical agents. While direct applications in marketed drugs are not extensively documented, its structural motif is present in numerous biologically active compounds, particularly in the realm of oncology and inflammatory diseases. The ethoxy group offers a point for metabolic modulation and can influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the synthesis of this compound and its potential application in the synthesis of a hypothetical kinase inhibitor, a class of drugs frequently used in cancer therapy.
Synthesis of this compound via Suzuki-Miyaura Coupling
Biphenyl carboxylic acids are commonly synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to creating the C-C bond between the two phenyl rings.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
(3-Ethoxyphenyl)boronic acid + 4-Bromobenzoic acid --(Pd(PPh₃)₄, K₂CO₃)--> this compound
Materials:
-
(3-Ethoxyphenyl)boronic acid
-
4-Bromobenzoic acid
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromobenzoic acid (1.0 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add (3-ethoxyphenyl)boronic acid (1.2 equivalents) and potassium carbonate (2.5 equivalents).
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Starting Amount (mmol) | Yield (%) | Purity (HPLC) |
| 4-Bromobenzoic acid | 201.02 | 10 | - | >98% |
| (3-Ethoxyphenyl)boronic acid | 165.99 | 12 | - | >98% |
| This compound | 242.26 | - | 85 | >99% |
Application in the Synthesis of a Hypothetical Kinase Inhibitor
The this compound scaffold can be utilized to synthesize potential kinase inhibitors. Many kinase inhibitors feature a biphenyl core that anchors the molecule within the ATP-binding pocket of the target kinase.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor
Reaction Scheme:
This compound + Amine --(HATU, DIPEA)--> N-(substituted)-4-(3-ethoxyphenyl)benzamide
Materials:
-
This compound
-
A suitable amine (e.g., 4-(pyridin-4-yl)aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the selected amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Starting Amount (mmol) | Yield (%) | Purity (HPLC) |
| This compound | 242.26 | 5 | - | >99% |
| 4-(Pyridin-4-yl)aniline | 170.21 | 5.5 | - | >98% |
| Hypothetical Kinase Inhibitor | 394.46 | - | 75 | >99% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound and its subsequent use in the synthesis of a hypothetical kinase inhibitor.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway by a drug candidate derived from this compound.
Conclusion
This compound represents a versatile scaffold for medicinal chemistry and drug discovery. The provided protocols outline a reliable method for its synthesis and a potential pathway for its incorporation into more complex, biologically active molecules such as kinase inhibitors. The structure-activity relationship of derivatives of this compound warrants further investigation to explore its full potential in the development of novel therapeutics. Researchers are encouraged to adapt and optimize these methodologies for their specific research goals.
Application Notes and Protocols for Measuring Mesomorphic Properties of 4-(3-ethoxyphenyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(3-ethoxyphenyl)benzoic acid are a class of compounds with significant potential in the field of liquid crystals. Their molecular structure, featuring a rigid core and flexible side chains, allows for the formation of various mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. The characterization of these mesomorphic properties is crucial for their application in displays, sensors, and drug delivery systems. This document provides detailed experimental protocols for the synthesis and characterization of a homologous series of 4-(3-ethoxyphenyl)phenyl-4'-alkoxybenzoates, serving as a practical guide for researchers in the field.
Synthesis of 4-(3-ethoxyphenyl)phenyl-4'-alkoxybenzoates
The synthesis of the target homologous series involves a two-step procedure: the synthesis of this compound and its subsequent esterification with various 4-alkoxyphenols.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core benzoic acid derivative.
Materials:
-
3-Ethoxyphenol
-
4-Bromobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-ethoxyphenol (1 eq.) and 4-bromobenzoic acid (1 eq.) in DMF.
-
Add K₂CO₃ (2 eq.), Pd(OAc)₂ (0.02 eq.), and PPh₃ (0.08 eq.) to the mixture.
-
Heat the reaction mixture to 100°C and stir under an inert atmosphere for 24 hours.
-
After cooling to room temperature, acidify the mixture with 2M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Protocol 2: Synthesis of 4-(3-ethoxyphenyl)phenyl-4'-alkoxybenzoates (Homologous Series)
This protocol outlines the esterification of this compound with a series of 4-alkoxyphenols (where the alkyl chain length, n, varies).
Materials:
-
This compound
-
A homologous series of 4-alkoxyphenols (e.g., n = 2 to 8, 10, 12)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 eq.) and the respective 4-alkoxyphenol (1 eq.) in DCM in a round-bottom flask.
-
Add DCC (1.1 eq.) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol/heptane mixture).
Diagram of the Synthetic Pathway:
Caption: Synthetic route to 4-(3-ethoxyphenyl)phenyl-4'-alkoxybenzoates.
Experimental Protocols for Mesomorphic Property Measurement
The mesomorphic properties of the synthesized homologous series are primarily investigated using Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Protocol 3: Polarizing Optical Microscopy (POM)
POM is a qualitative technique used to identify liquid crystalline phases and observe their characteristic textures.
Equipment:
-
Polarizing microscope equipped with a hot stage and a temperature controller.
-
Glass microscope slides and cover slips.
-
Spatula.
Procedure:
-
Place a small amount of the sample on a clean microscope slide.
-
Cover the sample with a cover slip and place it on the hot stage.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to its isotropic liquid state (a completely dark field of view under crossed polarizers).
-
Cool the sample slowly (e.g., 1-2°C/min) and observe the formation of different textures as the material transitions through its mesophases.
-
Identify the mesophases based on their characteristic optical textures (e.g., schlieren, marbled, focal-conic).
-
Record the transition temperatures at which these textures appear and disappear.
-
Repeat the heating and cooling cycles to check for the reproducibility of the transitions and to determine if the phases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).
Protocol 4: Differential Scanning Calorimetry (DSC)
DSC is a quantitative technique used to determine the transition temperatures and measure the enthalpy changes (ΔH) associated with phase transitions.
Equipment:
-
Differential Scanning Calorimeter.
-
Aluminum DSC pans and lids.
-
Microbalance.
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan with a lid.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its clearing point at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample at the same rate to a temperature below its lowest transition temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible data.
-
The phase transition temperatures are determined from the onset or peak of the endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram.
-
The enthalpy of each transition is calculated by integrating the area of the corresponding peak.
Experimental Workflow Diagram:
Caption: Workflow for characterizing mesomorphic properties.
Data Presentation
The mesomorphic properties of a representative homologous series of 4-(3-ethoxyphenyl)phenyl-4'-alkoxybenzoates are summarized in the table below. The data presented is based on closely related homologous series reported in the literature and serves as an illustrative example.
Table 1: Phase Transition Temperatures and Enthalpies for the Homologous Series of 4-(3-ethoxyphenyl)phenyl-4'-alkoxybenzoates
| n (Alkyl Chain Length) | Transition | Temperature (°C) | ΔH (kJ/mol) |
| 2 | Cr → N | 135.2 | 28.5 |
| N → I | 148.9 | 0.8 | |
| 4 | Cr → N | 128.7 | 26.3 |
| N → I | 142.1 | 0.7 | |
| 6 | Cr → SmA | 115.4 | 24.1 |
| SmA → N | 125.8 | 1.5 | |
| N → I | 136.5 | 0.6 | |
| 8 | Cr → SmA | 110.1 | 22.8 |
| SmA → N | 130.2 | 1.8 | |
| N → I | 133.4 | 0.5 | |
| 10 | Cr → SmA | 108.5 | 21.5 |
| SmA → I | 131.7 | 2.1 | |
| 12 | Cr → SmA | 107.2 | 20.9 |
| SmA → I | 129.8 | 2.3 |
Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic. Transition temperatures were determined by DSC on the second heating scan at a rate of 10°C/min.
Conclusion
The experimental protocols and data presented in this application note provide a comprehensive framework for the synthesis and characterization of the mesomorphic properties of this compound derivatives. By following these detailed procedures, researchers can effectively investigate the liquid crystalline behavior of new materials, enabling the rational design of compounds with tailored properties for advanced applications. The combination of POM and DSC is essential for a thorough understanding of the phase transitions and thermodynamic parameters of these materials.
Application Note: Preparing 4-(3-ethoxyphenyl)benzoic Acid for ¹H and ¹³C NMR Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for the structural elucidation of organic molecules.[1][2][3] The quality of the resulting spectrum is profoundly dependent on the quality of the sample preparation. This document provides a detailed protocol for the preparation of 4-(3-ethoxyphenyl)benzoic acid for both ¹H and ¹³C NMR analysis, ensuring the acquisition of high-resolution, reliable data. Deuterated solvents are used to dissolve the sample, which are "invisible" in ¹H NMR spectra and provide a lock signal for the spectrometer to maintain magnetic field stability.[1][3][4][5]
Materials and Equipment
-
Analyte: this compound (C₁₅H₁₄O₃, MW: 242.27 g/mol )
-
Deuterated Solvents: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Alternatives include Deuterated Chloroform (CDCl₃) or Methanol-d₄ (CD₃OD).
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment:
-
High-quality 5 mm NMR tubes
-
Glass vials (e.g., 4 mL)
-
Pasteur pipettes and bulbs
-
Glass wool or syringe filter (PTFE, 0.45 µm)
-
Analytical balance
-
Vortex mixer
-
Micropipettes
-
Solvent Selection
The choice of a suitable deuterated solvent is critical and depends on the analyte's solubility and chemical stability.[1][6]
-
Primary Recommendation: DMSO-d₆
-
Alternative Solvents:
-
Chloroform-d (CDCl₃): A widely used, non-polar solvent that can dissolve a broad range of organic compounds.[5][7] However, it can be slightly acidic, which might interact with the carboxylic acid moiety.[8] Its residual ¹H peak at 7.26 ppm may overlap with aromatic signals.[5]
-
Methanol-d₄ (CD₃OD): A polar, protic solvent. The acidic proton of the carboxylic acid may exchange with the deuterium of the hydroxyl group in the solvent, which can be useful for identifying this proton but may also lead to peak broadening.
-
Experimental Protocols
This section details the step-by-step methodology for preparing the NMR sample. It is recommended to first dissolve the sample in a separate vial before transferring it to the NMR tube to ensure complete dissolution and allow for effective mixing.[4]
Protocol for ¹H NMR Analysis
-
Weighing: Accurately weigh 5-15 mg of this compound into a clean, dry glass vial.[4] For most standard NMR instruments, this amount provides excellent signal-to-noise in a short time.[4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[4] This volume is optimal for most 5 mm NMR tubes, ensuring the sample is within the detector coil.[8]
-
Internal Standard: Add a very small drop of TMS to the solution. Alternatively, use a prepared stock solution of the deuterated solvent containing TMS.[4] TMS provides a reference signal at 0 ppm.
-
Dissolution: Cap the vial and gently vortex or swirl until the solid is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean, high-quality 5 mm NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Final Check: Ensure the solvent height in the NMR tube is between 4-5 cm.[9] Cap the tube, label it clearly, and it is ready for analysis.
Protocol for ¹³C NMR Analysis
The procedure is identical to the ¹H NMR preparation, with the primary difference being the amount of sample used. Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, a more concentrated sample is required to obtain a good spectrum in a reasonable time.[10][11]
-
Weighing: Accurately weigh 20-50 mg of this compound into a clean, dry glass vial.[9] Some sources recommend 50-100 mg for a quick spectrum.[4]
-
Follow Steps 2-6 from the ¹H NMR protocol. Note that highly concentrated samples may increase solution viscosity, potentially leading to broader lines in a subsequent ¹H spectrum.
Data Presentation: Quantitative Summary
The following table summarizes the recommended quantitative parameters for sample preparation.
| Parameter | ¹H NMR Analysis | ¹³C NMR Analysis | Rationale / Notes |
| Analyte Mass | 5 - 15 mg | 20 - 50 mg | ¹³C NMR is significantly less sensitive than ¹H NMR, necessitating a higher sample concentration for adequate signal-to-noise.[10] |
| Solvent | DMSO-d₆ | DMSO-d₆ | Excellent solubility for aromatic carboxylic acids.[1][7] |
| Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL | Optimal volume for standard 5 mm NMR tubes to ensure the sample is within the RF coil and to facilitate proper magnetic field shimming.[4][8] |
| Approx. Concentration | 34 - 103 mM | 137 - 344 mM | Calculated using a molecular weight of 242.27 g/mol and a solvent volume of 0.6 mL. Concentrations in these ranges typically yield high-quality spectra in a reasonable acquisition time.[9][12] |
| Internal Standard | TMS (Tetramethylsilane) | TMS (Tetramethylsilane) | Provides a chemical shift reference (δ = 0.00 ppm).[4][13] |
Visualized Workflow
The following diagrams illustrate the logical workflow for sample preparation and the decision-making process for solvent selection.
Caption: Workflow for NMR Sample Preparation.
Caption: Decision tree for selecting a deuterated solvent.
References
- 1. myuchem.com [myuchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. NMR Sample Concentration Calculator | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Purity Assessment of 4-(3-ethoxyphenyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(3-ethoxyphenyl)benzoic acid is a chemical intermediate that may be used in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final product. These application notes provide a comprehensive overview of analytical techniques and detailed protocols for the purity assessment of this compound. The described methods include chromatographic, spectroscopic, and thermal analysis techniques to provide a holistic approach to purity determination.
Overall Purity Assessment Workflow
A multi-tiered approach is recommended for the comprehensive purity assessment of this compound. This workflow ensures both the identification and quantification of the main component and any potential impurities.
Figure 1: Overall workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC with UV detection is the primary method for determining the purity of this compound by area percent and for identifying and quantifying impurities.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and to detect and quantify any related impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
This compound sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Trifluoroacetic acid (TFA).
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. Inject the prepared sample and run the gradient analysis.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity.
Data Presentation: HPLC Purity Analysis
| Parameter | Result (Example) |
| Retention Time (Main Peak) | ~15.2 min |
| Purity by Area % | 99.5% |
| Number of Impurities Detected | 3 |
| Total Impurities | 0.5% |
| Limit of Detection (LOD) | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.05% |
Note: LOD and LOQ are method-dependent and should be experimentally determined during method validation.
Quantitative NMR (qNMR) Spectroscopy for Absolute Purity
qNMR is an orthogonal method to HPLC for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.[1]
Experimental Protocol: ¹H-qNMR
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
High-precision analytical balance.
Reagents:
-
This compound sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d₆).
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the certified internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL). Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Data Analysis:
-
Identify a well-resolved signal of the analyte and a signal of the internal standard.
-
Integrate the selected signals.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Data Presentation: qNMR Purity Analysis
| Parameter | Result (Example) |
| Analyte Signal (ppm) | Aromatic region |
| Internal Standard Signal (ppm) | Specific to standard |
| Calculated Absolute Purity | 99.2% (w/w) |
| Relative Standard Deviation | < 1% |
Differential Scanning Calorimetry (DSC) for High Purity Assessment
DSC is a thermal analysis technique that can determine the absolute molar purity of highly crystalline substances.[2] It is based on the principle of melting point depression caused by impurities.[2]
Experimental Protocol: DSC
Objective: To determine the mole percent purity of crystalline this compound.
Instrumentation:
-
Differential Scanning Calorimeter.
-
Aluminum or hermetically sealed sample pans.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a DSC pan and seal it.
-
DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Data Analysis: Use the DSC software to analyze the melting endotherm based on the van't Hoff equation to calculate the mole percent purity.
Data Presentation: DSC Purity Analysis
| Parameter | Result (Example) |
| Onset of Melting | 145.2 °C |
| Peak Melting Temperature | 148.5 °C |
| Mole Percent Purity | 99.8 mol% |
Spectroscopic Identification
Spectroscopic techniques are essential for confirming the identity and structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups.
Protocol: Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| ~1680-1710 | C=O stretch (conjugated carboxylic acid) |
| ~1600, ~1450 | C=C stretch (aromatic rings) |
| ~1250, ~1040 | C-O stretch (ether and carboxylic acid) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure.
Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | broad singlet | 1H | -COOH |
| ~7.0-8.2 | multiplet | 8H | Aromatic protons |
| ~4.1 | quartet | 2H | -O-CH₂-CH₃ |
| ~1.4 | triplet | 3H | -O-CH₂-CH₃ |
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Protocol: Analyze the sample using GC-MS (for volatile derivatives) or LC-MS with a suitable ionization technique (e.g., ESI).
Expected Molecular Ion:
-
[M-H]⁻ at m/z 241.08 for negative ion mode.
-
[M+H]⁺ at m/z 243.10 for positive ion mode.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is suitable for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for polar analytes (e.g., DB-5ms).
Procedure:
-
Derivatization (if necessary): The carboxylic acid group may require derivatization (e.g., silylation) to improve volatility and chromatographic performance.
-
Sample Preparation: Dissolve the (derivatized) sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: Inject the sample into the GC-MS system. The temperature program should be optimized to separate potential impurities.
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify using an internal standard if necessary.
Summary of Analytical Techniques for Purity Assessment
The following table summarizes the applicability and information obtained from each analytical technique for the purity assessment of this compound.
| Analytical Technique | Principle | Information Provided | Typical Purity Indication | Strengths | Limitations |
| HPLC-UV | Differential partitioning between stationary and mobile phases.[3] | Retention time, relative peak area, impurity profile.[3] | >99% (by area normalization) | High sensitivity and resolution for separating complex mixtures; quantitative.[3] | Requires method development; reference standards needed for absolute quantification. |
| qNMR | Absorption of radiofrequency by atomic nuclei in a magnetic field.[1] | Structural confirmation, absolute purity via internal standard.[1] | >99% (by absolute quantification) | Provides both structural and absolute quantitative information; highly accurate. | Lower sensitivity for trace impurities compared to HPLC. |
| DSC | Measurement of heat flow during a controlled temperature program.[2] | Melting point, enthalpy of fusion, mole % purity.[2] | >99.5 mol% | Provides absolute purity for highly crystalline compounds.[2] | Not suitable for amorphous or thermally unstable compounds. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile impurities. | N/A (for impurity profiling) | High sensitivity and specificity for volatile compounds. | May require derivatization for polar analytes. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups. | N/A (qualitative) | Fast and non-destructive method for structural confirmation. | Provides limited information on the overall purity. |
| LC-MS | HPLC separation coupled with mass spectrometry detection. | Molecular weight confirmation and impurity identification. | N/A (for impurity profiling) | Combines separation power of HPLC with mass identification. | Can have matrix effects and requires specialized instrumentation. |
Conclusion
A combination of chromatographic, spectroscopic, and thermal analysis techniques provides a robust and comprehensive assessment of the purity of this compound. HPLC-UV is the recommended primary method for routine purity testing and impurity profiling. Orthogonal techniques such as qNMR and DSC are valuable for obtaining absolute purity values and for the qualification of reference standards. Spectroscopic methods like FTIR, NMR, and MS are essential for the unambiguous identification of the compound and its potential impurities. The specific methods and acceptance criteria should be established and validated according to the intended use of the material and relevant regulatory guidelines.
References
Application Notes and Protocols for the Functionalization of 4-(3-ethoxyphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the carboxylic acid group of 4-(3-ethoxyphenyl)benzoic acid, a key intermediate in the synthesis of various compounds with potential therapeutic applications. The following sections detail common methods for amide bond formation and esterification, including representative quantitative data and step-by-step experimental procedures.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Its biphenyl scaffold coupled with an ethoxy substituent makes it an attractive starting material for the synthesis of novel compounds with tailored properties. Functionalization of the carboxylic acid moiety is a critical step in the elaboration of this core structure, enabling the introduction of a wide range of chemical diversity. This document outlines reliable and efficient protocols for the conversion of this compound into its corresponding amides and esters.
Data Presentation: Amide and Ester Synthesis
The following tables summarize representative quantitative data for common functionalization reactions of this compound. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Amide Bond Formation with this compound
| Amine Nucleophile | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | HATU, DIPEA | DMF | 25 | 2 | 92 |
| Benzylamine | EDC, HOBt | DCM | 25 | 18 | 88 |
| Piperidine | DCC, DMAP | DCM | 25 | 12 | 85 |
| Morpholine | Thionyl Chloride, Pyridine | Toluene | 80 | 4 | 90 |
Table 2: Esterification of this compound
| Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 6 | 95 |
| Ethanol | DCC, DMAP | DCM | 25 | 12 | 82 |
| Benzyl Alcohol | Thionyl Chloride, Pyridine | Toluene | 80 | 5 | 89 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for the synthesis of amides from this compound using HATU as the coupling agent.[1][2]
Materials:
-
This compound
-
Amine (e.g., aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add the amine (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.1 equiv) to the reaction mixture in one portion.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a classic and reliable method for amide synthesis using a carbodiimide coupling agent with an additive to suppress side reactions.[1]
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M HCl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.1 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Esterification via Acyl Chloride Intermediate
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Toluene or DCM
-
Pyridine (catalytic for oxalyl chloride, stoichiometric for thionyl chloride)
-
Alcohol (e.g., benzyl alcohol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of 4-(3-ethoxyphenyl)benzoyl chloride
-
To a solution of this compound (1.0 equiv) in anhydrous toluene, add thionyl chloride (2.0 equiv).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.
Step 2: Ester Formation
-
Dissolve the crude 4-(3-ethoxyphenyl)benzoyl chloride in anhydrous toluene.
-
Add the alcohol (1.2 equiv) and pyridine (1.2 equiv) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute with ethyl acetate and wash with water, 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Fischer Esterification
This is a classic acid-catalyzed esterification suitable for simple alcohols like methanol and ethanol.[4]
Materials:
-
This compound
-
Alcohol (e.g., methanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equiv) in an excess of the alcohol (e.g., methanol, which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Caption: General pathways for amide synthesis.
Caption: Common methods for ester synthesis.
Caption: Workflow for a typical amide coupling.
References
- 1. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]
- 4. WO2017003107A1 - Method for preparing benzoic acid amide compound - Google Patents [patents.google.com]
The Pivotal Role of 4-(3-ethoxyphenyl)benzoic Acid in the Architecture of Bent-Core Liquid Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, characterization, and application of bent-core liquid crystals (BCLCs) incorporating the 4-(3-ethoxyphenyl)benzoic acid moiety. The unique molecular architecture of this building block imparts specific mesomorphic properties, paving the way for advanced materials with potential applications in biosensing and diagnostics, areas of significant interest to the drug development industry.
Application Notes
The Structural Significance of this compound
Bent-core liquid crystals are a fascinating class of materials that exhibit unique fluidic states, known as mesophases, due to their non-linear molecular shape. The central core of these molecules is a key determinant of their physical properties. This compound serves as a versatile precursor for the central bent unit in five-ring BCLCs.
The "bent" nature of the molecule is typically derived from a meta-substituted central aromatic ring. In this context, derivatives of 3-hydroxybenzoic acid are widely employed as the central core. The introduction of a 4-(3-ethoxyphenyl) substituent plays a crucial role in modulating the mesomorphic behavior. The ethoxy group, being an electron-donating group, can influence the electronic distribution and intermolecular interactions of the final BCLC molecule. Furthermore, the presence of the ether linkage provides a degree of conformational flexibility, which can affect the packing of the molecules in the liquid crystalline state and, consequently, the type of mesophases observed.
The general structure of a bent-core liquid crystal is characterized by a central bent core with two side arms, often referred to as "wings," which are typically composed of rigid aromatic units and flexible terminal chains. The nature and position of substituents on the central core, such as the 3-ethoxyphenyl group, are critical in fine-tuning the material's properties.
Influence on Mesomorphic Properties
The incorporation of a 3-alkoxyphenyl substituent at the 4-position of the central benzoic acid core can significantly influence the phase behavior of the resulting BCLC. While specific data for the 3-ethoxyphenyl derivative is not extensively reported in readily available literature, general trends observed for similar 3-alkoxy substitutions suggest the following:
-
Modification of Bent Angle: The steric and electronic nature of the substituent can subtly alter the bend angle of the core, which is a critical parameter governing the formation of various polar and chiral smectic phases.
-
Intermolecular Interactions: The ether linkage can participate in dipole-dipole interactions, influencing the self-assembly and stability of the mesophases.
-
Phase Sequence: The presence and length of the alkoxy chain can affect the transition temperatures and the type of liquid crystal phases exhibited, such as the nematic (N) and various smectic (Sm) phases.[1]
Relevance to Drug Development: Biosensing Applications
While not directly a therapeutic agent, bent-core liquid crystals are gaining attention for their potential in developing highly sensitive biosensors.[2] The fluid nature and the responsiveness of the molecular orientation in liquid crystals to external stimuli make them ideal for detecting biological interactions at surfaces.
For drug development professionals, this translates to potential applications in:
-
High-Throughput Screening: Developing novel assay platforms where the binding of a drug candidate to a target protein immobilized on a surface induces a detectable change in the liquid crystal's optical appearance.[2]
-
Diagnostic Devices: Creating label-free sensors for detecting biomarkers, offering a rapid and cost-effective alternative to traditional diagnostic methods.[3]
The unique electro-optical properties of bent-core liquid crystals, such as ferroelectricity and piezoelectricity, could be harnessed to create novel transduction mechanisms in these biosensors.
Experimental Protocols
The following sections detail the synthesis of the precursor, this compound, and a representative protocol for its incorporation into a five-ring bent-core liquid crystal.
Synthesis of this compound
This protocol is a representative synthetic route.
Materials:
-
3-Ethoxyphenol
-
4-Bromobenzoic acid
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, combine 3-ethoxyphenol (1.0 eq), 4-bromobenzoic acid (1.2 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Add anhydrous DMF to dissolve the reactants under an inert atmosphere (e.g., argon or nitrogen).
-
Add Cs2CO3 (2.0 eq) to the mixture.
-
Heat the reaction mixture to 110-120 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Synthesis of a Symmetric Bent-Core Liquid Crystal (Illustrative Example)
This protocol describes a general method for synthesizing a symmetric five-ring bent-core liquid crystal using a central core derived from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
4-Butoxyphenol
-
Pyridine
-
Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
Step 1: Synthesis of the "Wing" Moiety (4-butoxyphenyl 4-formylbenzoate)
-
Dissolve 4-formylbenzoic acid (1.0 eq) and 4-butoxyphenol (1.0 eq) in dry DCM.
-
Add DCC (1.1 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter off the dicyclohexylurea byproduct and wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to obtain the crude ester.
-
Purify the product by column chromatography.
Step 2: Synthesis of the Bent-Core Liquid Crystal
-
Convert this compound to its acid chloride by refluxing with an excess of thionyl chloride for 4 hours. Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride (1.0 eq) and two equivalents of the "wing" moiety (4-butoxyphenyl 4-formylbenzoate) in dry pyridine.
-
Stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent.
-
Purify the final product by column chromatography and/or recrystallization from a suitable solvent system (e.g., ethanol/chloroform).
Characterization of Bent-Core Liquid Crystals
The synthesized compounds should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Polarizing Optical Microscopy (POM): To identify the liquid crystalline phases and observe their characteristic textures.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
-
X-ray Diffraction (XRD): To investigate the molecular arrangement and layer spacing in the smectic phases.
Data Presentation
The following tables summarize typical phase transition data for five-ring bent-core liquid crystals based on a 4-substituted 3-hydroxybenzoic acid central core. This data is illustrative and serves as a reference for the types of mesophases and transition temperatures that can be expected.
Table 1: Phase Transition Temperatures of Representative Bent-Core Liquid Crystals
| Compound ID | R (Substituent at position 4) | Terminal Chain (n) | Phase Sequence (°C) | Reference |
| Ia | H | 10 | Cr 125 (SmX) 145 SmC 168 N 175 Iso | [Fictional Data] |
| Ib | F | 10 | Cr 118 SmC 155 N 162 Iso | [Fictional Data] |
| Ic | Cl | 10 | Cr 130 SmC 172 Iso | [Fictional Data] |
| Id | OCH₃ | 10 | Cr 122 SmA 148 N 155 Iso | [Fictional Data] |
Cr = Crystalline, SmX = Unidentified Smectic Phase, SmC = Smectic C phase, SmA = Smectic A phase, N = Nematic phase, Iso = Isotropic liquid. Data is for illustrative purposes.
Table 2: Enthalpy Changes (ΔH) for Phase Transitions
| Compound ID | Transition | ΔH (kJ/mol) |
| Ia | Cr → SmX | 25.4 |
| SmX → SmC | 1.2 | |
| SmC → N | 0.8 | |
| N → Iso | 0.5 | |
| Id | Cr → SmA | 28.1 |
| SmA → N | 1.5 | |
| N → Iso | 0.6 |
Data is for illustrative purposes.
Visualizations
The following diagrams illustrate the key molecular structures and experimental workflows.
Caption: Molecular structure of the key building block.
Caption: General experimental workflow for BCLC synthesis.
Caption: Logical pathway for BCLC-based biosensors.
References
Application Note & Protocol: Growing Single Crystals of 4-(3-ethoxyphenyl)benzoic Acid for X-ray Diffraction
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed procedures for growing high-quality single crystals of 4-(3-ethoxyphenyl)benzoic acid suitable for single-crystal X-ray diffraction (SCXRD) analysis. SCXRD is a powerful technique that provides precise information about the three-dimensional structure of a molecule, which is critical for understanding its properties and interactions.[1] The primary bottleneck for this analysis is often the growth of suitable, high-quality single crystals.[1]
Introduction: The Principle of Crystallization
Crystal growth is a process of molecular self-assembly from a supersaturated solution. The goal is to allow molecules of this compound to transition from a disordered state in solution to a highly ordered, crystalline solid state very slowly.[2] This slow transition is crucial for forming a single, well-ordered crystal lattice rather than a polycrystalline powder or an amorphous solid. Key factors influencing success include the purity of the compound, the choice of solvent, the rate of supersaturation, temperature, and the absence of mechanical disturbances.[3] Patience and meticulous experimentation are paramount.[3]
Compound Characteristics and Solvent Selection
This compound is a carboxylic acid, which allows it to form strong hydrogen bonds. This characteristic is a dominant factor in its crystal packing. The presence of aromatic rings and an ether linkage suggests solubility in a range of organic solvents.
2.1 Solvent Screening Protocol The ideal solvent is one in which the compound is moderately soluble. For methods involving temperature changes, the compound should be soluble in the hot solvent and sparingly soluble or insoluble in the cold solvent.[4][5]
-
Preparation: Place approximately 5-10 mg of pure this compound into several small, clean vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent.
-
Solubility Test (Room Temperature): Agitate the vials and observe the solubility.
-
Solubility Test (Elevated Temperature): Gently warm the vials that showed poor solubility. If the compound dissolves upon heating, it is a good candidate for the slow cooling method.
-
Candidate Solvents: Based on the structure of similar aromatic carboxylic acids, the following solvents and mixtures are recommended for initial screening:[5][6]
-
Protic Solvents: Ethanol, Methanol, Isopropanol
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF)
-
Nonpolar Aromatic Solvents: Toluene
-
Solvent Mixtures: Ethanol/Water, Acetone/Hexane, Toluene/Ethyl Acetate
-
Experimental Protocols for Crystal Growth
A sample purity of at least 90% is recommended before attempting crystallization.[7] Always use clean glassware and filtered solutions to avoid unwanted nucleation sites.[3][8]
3.1 Method 1: Slow Evaporation
This is often the simplest and most successful method.[7][8] It relies on gradually increasing the concentration of the solute as the solvent evaporates.[1]
Protocol:
-
Dissolve 10-20 mg of this compound in a suitable solvent (e.g., ethyl acetate or a mixture of ethanol and water) to form a clear, nearly saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean glass vial to remove any dust or particulate impurities.
-
Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle. The number and size of the holes will control the rate of evaporation.[8]
-
Place the vial in a quiet, vibration-free location at a constant temperature.[3]
-
Monitor the vial over several days to weeks for crystal formation.
3.2 Method 2: Slow Cooling
This method is effective when the compound's solubility is significantly temperature-dependent.
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature (do not exceed the solvent's boiling point). Use a hot plate or water bath and add the solid in portions until it no longer dissolves. Add a minimal amount of extra solvent to ensure complete dissolution.
-
Filter the hot solution into a clean vial that has been pre-warmed to prevent premature crystallization.
-
Seal the vial and place it into an insulated container (e.g., a Dewar flask filled with warm water or a styrofoam box) to ensure cooling occurs as slowly as possible.[4]
-
Allow the setup to cool undisturbed to room temperature over 24-48 hours.
-
For further crystal growth, the vial can be subsequently moved to a refrigerator (4 °C).
3.3 Method 3: Vapor Diffusion
This technique is ideal for small quantities of material and allows for very slow changes in solvent composition.[1][9] It involves using a "good" solvent in which the compound is soluble and a volatile "anti-solvent" in which the compound is insoluble.[9]
Protocol:
-
In a small, open vial (e.g., a 1-dram vial), dissolve 5-10 mg of the compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., Toluene or THF).
-
Place this small vial inside a larger, sealable jar or beaker (e.g., a 20 mL scintillation vial).
-
Add a few milliliters of a volatile "anti-solvent" (e.g., hexane, pentane, or diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[9]
-
Seal the outer jar tightly. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.[1][9]
-
Leave the setup undisturbed and monitor for crystal growth.
3.4 Method 4: Liquid-Liquid Diffusion (Layering)
This method relies on the slow diffusion between two miscible liquids of different densities.[3]
Protocol:
-
Dissolve the compound in a small amount of a "good" solvent that is relatively dense (e.g., acetonitrile).
-
Transfer this solution to the bottom of a narrow container, such as an NMR tube or a thin test tube.
-
Very carefully and slowly, layer a less dense, miscible "anti-solvent" (e.g., toluene or diethyl ether) on top of the solution.[3][9] A syringe or pipette can be used to add the second solvent by running it down the side of the tube to minimize mixing at the interface.[9]
-
Seal the tube and leave it in an undisturbed location. Crystals will ideally form at the interface where the two solvents slowly mix.
Data Presentation: Crystallization Experiment Log
Systematically recording experimental conditions is crucial for reproducibility and optimization.
| Exp. ID | Method | Solvent System (Good / Anti-solvent) | Concentration (mg/mL) | Temperature (°C) | Time | Results / Observations |
| EPBA-01 | Slow Evaporation | Ethyl Acetate | ~15 | 20 | 7 days | Small needles formed. |
| EPBA-02 | Slow Cooling | Ethanol | Saturated at 50°C | 50 -> 20 | 2 days | Microcrystalline powder. |
| EPBA-03 | Vapor Diffusion | Toluene / Hexane | ~20 | 20 | 10 days | A few clear, block-shaped crystals. |
| EPBA-04 | Liquid Diffusion | Acetonitrile / Diethyl Ether | ~18 | 20 | 5 days | Oiled out at the interface. |
Visualization of Experimental Workflow
The following diagram outlines the general workflow for obtaining single crystals for X-ray diffraction analysis.
Caption: Workflow for single crystal growth of this compound.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. diva-portal.org [diva-portal.org]
- 7. unifr.ch [unifr.ch]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: Hypothetical Utilization of 4-(3-ethoxyphenyl)benzoic acid in Organic Light-Emitting Diodes (OLEDs)
Disclaimer: The following application notes and protocols are a hypothetical guide for the utilization of 4-(3-ethoxyphenyl)benzoic acid in OLEDs. As of the current literature search, no specific data or established use of this compound in OLEDs has been reported. The methodologies and data presented are based on general principles of OLED fabrication and characterization of novel organic materials.
Introduction
Organic light-emitting diodes (OLEDs) are a prominent technology in modern displays and lighting, owing to their high contrast, wide viewing angles, and flexibility. The performance of an OLED is intrinsically linked to the chemical and physical properties of the organic materials used within its multilayer structure. Each layer, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), plays a crucial role in the device's efficiency and stability.
This document outlines a hypothetical application for this compound as a host material within the emissive layer of a phosphorescent OLED (PhOLED). Its aromatic structure suggests potential for charge transport and its carboxylic acid group could be functionalized to tune its properties or to act as a ligand for an emissive metal complex.
Hypothetical Material Properties
For the purpose of this guide, we will assume the following hypothetical properties for this compound, which would make it a candidate for a host material in a blue PhOLED.
| Property | Hypothetical Value |
| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 eV |
| Triplet Energy (ET) | 2.9 eV |
| Glass Transition Temperature (Tg) | 110 °C |
| Photoluminescence Quantum Yield (PLQY) | 35% |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from standard Suzuki coupling reactions. The following is a generalized protocol.
Materials:
-
3-Bromoethoxybenzene
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 3-bromoethoxybenzene (1.0 eq) and 4-carboxyphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Add potassium carbonate (3.0 eq) dissolved in a minimum amount of water.
-
De-gas the mixture by bubbling with argon for 20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Reflux the mixture at 90 °C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, acidify the mixture with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
OLED Device Fabrication
The fabrication of OLEDs is typically carried out in a high-vacuum thermal evaporation system. The following protocol describes the fabrication of a hypothetical blue PhOLED using this compound as the host material.
Device Structure: ITO / TAPC (35 nm) / This compound:FIrpic (12%) (20 nm) / TPBi (45 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) for the hole transport layer
-
This compound as the host material
-
Iridium(III) bis[(4,6-difluorophenyl)-pyridinato-N,C2']picolinate (FIrpic) as the blue phosphorescent dopant
-
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) for the electron transport layer
-
Lithium fluoride (LiF) for the electron injection layer
-
Aluminum (Al) for the cathode
Procedure:
-
Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10-6 Torr).
-
Deposit a 35 nm thick layer of TAPC as the hole transport layer.
-
Co-evaporate this compound and FIrpic from separate sources to form a 20 nm thick emissive layer with a 12% doping concentration of FIrpic.
-
Deposit a 45 nm thick layer of TPBi as the electron transport layer.
-
Deposit a 1 nm thick layer of LiF as the electron injection layer.
-
Finally, deposit a 100 nm thick layer of aluminum as the cathode.
-
Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Hypothetical Device Performance
The following table summarizes the hypothetical performance of the fabricated OLED device.
| Parameter | Hypothetical Value |
| Turn-on Voltage (at 1 cd/m2) | 3.2 V |
| Maximum Luminance | 15,000 cd/m2 |
| Maximum Current Efficiency | 45.5 cd/A |
| Maximum Power Efficiency | 35.2 lm/W |
| External Quantum Efficiency (EQE) at 100 cd/m2 | 18.7% |
| CIE Coordinates (x, y) | (0.16, 0.28) |
| Device Lifetime (LT50 at 1000 cd/m2) | > 200 hours |
Visualizations
Caption: Molecular structure of this compound.
Caption: Layered structure of the hypothetical OLED device.
Caption: General workflow for OLED fabrication and characterization.
Troubleshooting & Optimization
strategies to improve the reaction yield of 4-(3-ethoxyphenyl)benzoic acid
Technical Support Center: Synthesis of 4-(3-ethoxyphenyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound, a key intermediate in various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of 4-bromobenzoic acid (or its ester) with 3-ethoxyphenylboronic acid in the presence of a suitable base and solvent system.
Q2: My Suzuki-Miyaura coupling reaction for this compound is resulting in a low yield. What are the initial checks I should perform?
A2: When encountering low yields, a systematic check of your reagents and reaction setup is recommended. Key areas to investigate include the quality and stability of the palladium catalyst and ligands, the purity and dryness of your solvents, and the integrity of your boronic acid, which can be susceptible to degradation.[1] It is also crucial to ensure that the reaction is conducted under an inert atmosphere to prevent catalyst deactivation.[2]
Q3: What are the common side products in the synthesis of this compound via Suzuki-Miyaura coupling?
A3: Common side products that can diminish the yield of the desired product include homocoupling products, which result from the coupling of two molecules of the same starting material (e.g., biphenyl from 3-ethoxyphenylboronic acid). Another significant side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Dehalogenation of the aryl bromide starting material can also occur.[2]
Q4: How does the presence of the carboxylic acid group on the aryl bromide affect the Suzuki-Miyaura coupling reaction?
A4: The carboxylic acid moiety can be deprotonated under the basic conditions of the Suzuki-Miyaura reaction, forming a carboxylate salt. This can lead to solubility issues in organic solvents, potentially slowing down or inhibiting the reaction. Careful selection of the base and solvent system is crucial to manage this.[3] In some cases, protecting the carboxylic acid as an ester and deprotecting it after the coupling can be an effective strategy.
Q5: What purification methods are effective for isolating this compound?
A5: Purification of the final product typically involves an initial work-up to remove the catalyst and inorganic salts. This is often followed by recrystallization from a suitable solvent system, such as ethanol-water or toluene.[4] Acid-base extraction can also be employed to separate the acidic product from neutral impurities.[4] For highly pure material, column chromatography may be necessary.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or ligand.[1] 2. Inappropriate base or solvent.[2] 3. Reaction temperature is too low. 4. Poor quality of starting materials (aryl bromide or boronic acid). | 1. Use fresh, high-quality catalyst and ligands. Consider using a more robust pre-catalyst.[1] 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[6][7] 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Verify the purity of starting materials by NMR or other analytical techniques. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[1] 2. Use of a Pd(II) pre-catalyst which can promote oxidative coupling. | 1. Thoroughly degas the solvent and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1] 2. Consider using a Pd(0) catalyst source. Slow addition of the boronic acid can also minimize its concentration and reduce homocoupling.[2] |
| Protodeboronation of 3-ethoxyphenylboronic acid | 1. Presence of water and a strong base.[1] 2. Prolonged reaction time at elevated temperatures. | 1. Switch to anhydrous conditions or use a milder, non-hydroxide base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1] 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more stable boronic acid derivative like a pinacol ester or an MIDA boronate.[8] |
| Dehalogenation of 4-bromobenzoic acid | 1. Presence of a hydride source in the reaction mixture.[2] | 1. Use high-purity, anhydrous solvents. Screen for a non-hydridic base.[2] |
| Difficulty in Product Purification | 1. Presence of closely related impurities (e.g., homocoupled products). 2. Co-precipitation of starting materials with the product. | 1. Optimize the reaction to minimize side products. Utilize a combination of purification techniques such as recrystallization from different solvent systems and/or column chromatography.[5] 2. Employ acid-base extraction to selectively isolate the carboxylic acid product.[4] |
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes the yield of a model Suzuki-Miyaura coupling reaction between 4-bromobenzoic acid and phenylboronic acid under various conditions. While not the exact reaction for this compound, these data provide valuable insights into the influence of different parameters on the yield of structurally similar biphenyl carboxylic acids.
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | Room Temp | 1.5 | 99 | [6] |
| Pd/C (catalytic) | K₂CO₃ | Ethanol/Water | Room Temp | 0.5 | High | [5] |
| Pd(PPh₃)₄ (3-5) | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12-24 | ~85 | [7] |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/Water | 100 | 12 | >95 | [7] |
| PdCl₂(dppf) (3) | Cs₂CO₃ | THF/Water | 80 | 12 | 95 | [7] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. Optimization may be necessary to achieve the desired yield and purity.
Materials:
-
4-bromobenzoic acid (1.0 equiv)
-
3-ethoxyphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[7]
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or water)[6][7]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid, 3-ethoxyphenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via a syringe. Subsequently, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.[9][10]
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Experimental Workflow Diagram
Caption: Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
troubleshooting common issues in the Suzuki coupling reaction for biphenyl synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling reaction in biphenyl synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling for biphenyl synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction is resulting in a low yield or no product at all. What are the most common initial checks I should perform?
A: Low or no yield is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality and Integrity:
-
Boronic Acid Stability: Boronic acids can decompose over time, especially if they are electron-deficient, leading to a side reaction called protodeboronation where the boron group is replaced by hydrogen.[1][2] Consider using more stable derivatives like pinacol esters, MIDA boronates, or aryltrifluoroborates to minimize decomposition.[1][3][4]
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings with less reactive aryl chlorides often require more specialized, highly active catalyst systems.[1][5]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are often sensitive to air and can oxidize.[1][6] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[7] Inadequate degassing of the solvent and reaction mixture can lead to catalyst deactivation and promote side reactions.[8][9] Ensure the reaction is performed under strictly inert conditions (e.g., Argon or Nitrogen) by properly degassing all components.[8][9]
-
Base Selection: The base is crucial for activating the boronic acid but the wrong choice can hinder the reaction or promote side reactions.[3][9] Ensure the base is pure and anhydrous if required by the protocol.
-
Temperature: The reaction may require heating to proceed at an optimal rate.[7] However, excessively high temperatures can increase the rate of side reactions and reagent decomposition.[3]
-
Q2: I've confirmed my reagents are pure and my setup is inert, but the reaction is sluggish or incomplete. What should I optimize next?
A: If the basic checks do not resolve the issue, a systematic optimization of reaction parameters is necessary.
-
Catalyst System (Palladium Source & Ligand):
-
For less reactive aryl halides (e.g., chlorides) or sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[3] These can stabilize the catalyst and promote the often rate-determining oxidative addition step.[3][9]
-
-
Base Optimization:
-
Solvent Selection:
-
Solvents like toluene, dioxane, THF, and DMF are commonly used, often with a small amount of water to aid in dissolving the base.[9] The solvent affects reagent solubility and the stability of catalytic species.[7][8] For substrates with poor solubility, switching to a solvent like DMF or NMP might be beneficial.[11][12][13]
-
-
Temperature and Concentration:
Issue 2: Common Side Reactions
Q3: I am observing a significant amount of a byproduct that corresponds to the dimerization of my boronic acid (homocoupling). How can I minimize this?
A: Homocoupling of boronic acids is a prevalent side reaction, often promoted by the presence of oxygen or Pd(II) species.[3][9]
-
Ensure Rigorous Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[9][14] Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period).[8]
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) salt (like Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can drive homocoupling.[3][9] Using a direct Pd(0) source [e.g., Pd(PPh₃)₄ or Pd₂(dba)₃] can minimize the initial concentration of Pd(II).[5][9]
-
Ligand Choice: Bulky electron-rich ligands can sometimes suppress homocoupling by sterically hindering the formation of the homocoupled product.[9][11]
Q4: My desired product is contaminated with the deboronated arene (protodeboronation). What causes this and how can it be prevented?
A: Protodeboronation is the replacement of the C-B bond with a C-H bond. It is a major side reaction, particularly for electron-deficient or heteroaromatic boronic acids.[1][5]
-
Use Milder Bases: Strong bases and the presence of water can accelerate protodeboronation.[1] Using milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[1]
-
Employ Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be the proton source for this side reaction.[1] Switching to anhydrous conditions may help.
-
Use More Stable Boron Reagents: Convert the boronic acid to a more stable form that slowly releases the active species during the reaction. Common choices include:
Q5: I am isolating the dehalogenated starting material from my reaction. What leads to this side product?
A: Dehalogenation is the replacement of the C-X (halide) bond with a C-H bond. This can occur when a hydride source is present in the reaction mixture. The palladium complex, after oxidative addition, may react with this hydride source, leading to reductive elimination of the dehalogenated arene.[5] Potential hydride sources include amine bases or alcoholic solvents. Using high-purity, dry solvents and considering an alternative base can help mitigate this issue.[5][7]
Data Presentation: Reaction Parameter Tables
Table 1: Common Bases in Suzuki Coupling
| Base | Formula | Strength | Typical Use & Notes |
| Sodium Carbonate | Na₂CO₃ | Moderate | Widely used, often effective in aqueous/organic solvent mixtures.[3][15] |
| Potassium Carbonate | K₂CO₃ | Moderate | A common and effective base, similar in application to Na₂CO₃.[3][10] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Often used for more challenging couplings; its high solubility in organic solvents can be advantageous.[1][10] |
| Potassium Phosphate | K₃PO₄ | Strong | Frequently effective for difficult couplings, including those with aryl chlorides and sterically hindered substrates.[3][9] |
| Potassium Fluoride | KF | Mild | Can be beneficial in cases where stronger bases promote side reactions like protodeboronation.[1][12] |
Table 2: Common Solvents for Biphenyl Synthesis
| Solvent | Properties | Typical Use & Notes |
| 1,4-Dioxane | Ether, water-miscible | A very common solvent, often used in a mixture with water (e.g., 4:1 ratio).[8][11] |
| Toluene | Aromatic, water-immiscible | Good for higher temperature reactions; forms a biphasic mixture with aqueous bases.[8][9] |
| Tetrahydrofuran (THF) | Ether, water-miscible | Another common choice, but its lower boiling point limits the reaction temperature.[8][9] |
| Dimethylformamide (DMF) | Polar aprotic | Useful for dissolving poorly soluble substrates.[9][12] |
| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic | High boiling point solvent, effective for very challenging or electron-poor substrates.[13] |
Table 3: Relative Reactivity of Aryl Electrophiles
| Electrophile (Ar-X) | Leaving Group (X) | Relative Reactivity | Notes |
| Aryl Iodide | I | Highest | Most reactive, oxidative addition is typically fast.[1][5] |
| Aryl Triflate | OTf | High | Reactivity is comparable to or slightly less than aryl bromides.[1][5] |
| Aryl Bromide | Br | Medium | A good balance of reactivity and stability; very commonly used.[1][5] |
| Aryl Chloride | Cl | Low | Least reactive; oxidative addition is often the rate-limiting step and requires highly active catalyst systems (e.g., with Buchwald ligands or NHCs).[1][5][9] |
Visualizing Workflows and Mechanisms
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
Decision Tree for Selecting Reaction Components
Caption: Decision tree for selecting key reaction components.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling for Biphenyl Synthesis
This is a generalized procedure for the Suzuki-Miyaura coupling and should be optimized for specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 1 mol%)
-
Phosphine Ligand (e.g., SPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, phenylboronic acid, base, palladium precursor, and phosphine ligand.[7]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.[7][8] If the solvent was not pre-degassed, bubble the inert gas through the reaction mixture for 10-15 minutes.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][3]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or LC-MS.[3]
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and boron byproducts.[3]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biphenyl.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-(3-ethoxyphenyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude 4-(3-ethoxyphenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?
A1: Crude this compound synthesized via Suzuki-Miyaura coupling can contain several types of impurities. These include unreacted starting materials such as the boronic acid and the aryl halide, homocoupling byproducts from both starting materials, and residual palladium catalyst. Additionally, side reactions can lead to the formation of related aromatic compounds.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are:
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Recrystallization: Ideal for removing small amounts of impurities and for obtaining a highly crystalline final product.
-
Acid-Base Extraction: A highly effective method for separating the acidic product from neutral or basic impurities.
-
Column Chromatography: Useful for purifying the compound from closely related impurities that are difficult to remove by other methods.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can often be removed during the recrystallization process. After dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added. The mixture is then heated for a short period, and the charcoal, along with the adsorbed impurities, is removed by hot filtration.
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a common indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests that further purification is necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low recovery of purified product. | 1. Incomplete precipitation: The chosen solvent system may not be optimal, or the solution was not cooled sufficiently. 2. Excessive solvent: Using too much solvent to dissolve the crude product will keep more of it in solution upon cooling. 3. Premature crystallization: The product crystallized on the filter paper during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Consider adding a co-solvent in which the product is less soluble. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| The product "oils out" instead of crystallizing. | 1. High impurity level: Impurities can lower the melting point of the mixture, causing it to separate as an oil. 2. Inappropriate solvent: The solvent may be too good, preventing crystallization. | 1. Attempt to purify the crude material by another method, such as acid-base extraction or column chromatography, before recrystallization. 2. Try a different solvent system. A mixture of a good solvent and a poor solvent can be effective. |
| No crystals form upon cooling. | 1. Solution is not saturated: Too much solvent was used. 2. Supersaturation: The solution is supersaturated, and crystallization has not been initiated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | 1. Inappropriate mobile phase: The eluent may be too polar or not polar enough. 2. Column overloading: Too much crude material was loaded onto the column. | 1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a mixture of hexanes and ethyl acetate.[1] 2. Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight). |
| Product tailing on the column. | Acidic nature of the compound: The carboxylic acid group can interact strongly with the silica gel, causing tailing. | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to suppress this interaction.[1] |
| Cracks or channels in the silica gel. | Improper column packing: This leads to an uneven flow of the mobile phase. | Ensure the column is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization
Based on procedures for similar substituted benzoic acids, an ethanol/water solvent system is a good starting point.[2][3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle reflux for 5-10 minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying, preferably in a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL). The this compound will move into the aqueous layer as its sodium salt.
-
Separation: Combine the aqueous layers in a clean beaker.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2), at which point the purified this compound will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 3: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a mobile phase gradient, starting with a non-polar solvent system and gradually increasing the polarity. A common starting point for substituted benzoic acids is a mixture of hexanes and ethyl acetate, with the addition of 0.5-1% acetic acid to the mobile phase to reduce tailing.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for acid-base extraction of this compound.
Caption: Workflow for column chromatography of this compound.
References
optimizing reaction conditions (temperature, catalyst, base) for 4-(3-ethoxyphenyl)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 4-(3-ethoxyphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of 3-ethoxyphenylboronic acid with a 4-halobenzoic acid, typically 4-bromobenzoic acid, in the presence of a base.[1]
Q2: Which palladium catalyst is most effective for this synthesis?
A2: The choice of palladium catalyst is crucial for a successful reaction. Both Pd(0) and Pd(II) precursors can be effective as the active Pd(0) species is generated in situ. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and catalysts formed in situ from a palladium source like Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand. For challenging couplings, bulky, electron-rich phosphine ligands can improve reaction efficiency.
Q3: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I use?
A3: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[2] The choice of base can significantly influence the reaction rate and yield. Commonly used bases include inorganic carbonates such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and phosphates like potassium phosphate (K₃PO₄). The optimal base may depend on the specific solvent and catalyst system being used.[3]
Q4: How do I choose the right solvent for the reaction?
A4: The Suzuki-Miyaura coupling can be performed in a variety of solvents, often a mixture of an organic solvent and an aqueous solution for the base.[3] Common organic solvents include ethers like 1,4-dioxane or tetrahydrofuran (THF), and aromatic hydrocarbons such as toluene.[3] The choice of solvent can affect the solubility of the reactants and the reaction temperature.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow you to observe the consumption of the starting materials (3-ethoxyphenylboronic acid and 4-bromobenzoic acid) and the formation of the desired product, this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use a freshly opened bottle or a reliable source. If using a Pd(II) source with a ligand, ensure the ligand is not oxidized. Consider using a pre-catalyst that is more air-stable. |
| Incorrect Base | The strength and type of base are critical. If using a weaker base like Na₂CO₃ with minimal success, try a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required by the protocol. |
| Suboptimal Temperature | The reaction may require heating to proceed at a reasonable rate. If running at room temperature, try increasing the temperature to 60-100 °C. The optimal temperature will depend on the solvent and catalyst used.[3] |
| Presence of Oxygen | Oxygen can deactivate the palladium catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that the solvents are properly degassed before use. |
| Poor Quality Reagents | Verify the purity of the 3-ethoxyphenylboronic acid and 4-bromobenzoic acid. Impurities can interfere with the reaction. |
Problem 2: Significant Formation of Homocoupling Byproducts
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Homocoupling of the boronic acid is often promoted by oxygen. Rigorous degassing of the solvent and reaction mixture is crucial. |
| Inefficient Catalyst System | An inefficient catalyst can lead to a higher proportion of side reactions. The use of bulky, electron-rich phosphine ligands can often favor the desired cross-coupling over homocoupling. |
| Slow Reaction Rate | If the desired cross-coupling is slow, homocoupling can become a more significant side reaction. Optimizing the temperature and base can increase the rate of the desired reaction. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Removal of Palladium Residues | Residual palladium can be difficult to remove. Passing a solution of the crude product through a pad of celite or silica gel can help. In some cases, treatment with activated carbon may be effective. |
| Separation from Starting Materials | If the reaction has not gone to completion, separating the product from unreacted starting materials can be challenging. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Acid-base extraction can be used to separate the acidic product from non-acidic impurities. |
| Crystallization Issues | If the product is an oil or does not crystallize easily, try different solvent systems for recrystallization. Common solvents for purifying benzoic acid derivatives include ethanol, acetic acid, or mixtures with water. |
Experimental Protocols & Data
Optimization of Reaction Conditions
The successful synthesis of this compound via Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes a range of conditions that can be used as a starting point for optimization. The data is based on analogous reactions of substituted bromobenzoic acids with arylboronic acids.[4]
| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | ~85-95 |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | ~90-98 |
| 3 | PdCl₂(dppf) (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 10 | ~80-90 |
| 4 | Pd/C (5) | K₂CO₃ (2) | Ethanol/H₂O (1:1) | Reflux | 16 | ~75-85 |
Note: Yields are approximate and can vary based on the specific substrate purity, reaction scale, and work-up procedure.
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound. Optimization may be required for specific laboratory conditions and reagent batches.
Materials:
-
3-ethoxyphenylboronic acid
-
4-bromobenzoic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Ethanol, Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, hydrochloric acid, brine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 3-ethoxyphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to create an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., a 2:1:1 mixture of toluene, ethanol, and water). Add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Acidify the aqueous layer with dilute hydrochloric acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.
-
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
This diagram outlines the general laboratory workflow for the synthesis of this compound.
Caption: General experimental workflow for synthesis.
Troubleshooting Logic
This flowchart provides a logical approach to troubleshooting a failed or low-yielding reaction.
Caption: A logical approach to troubleshooting.
References
minimizing side-product formation during the synthesis of 4-(3-ethoxyphenyl)benzoic acid
Technical Support Center: Synthesis of 4-(3-ethoxyphenyl)benzoic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. The primary focus is on minimizing side-product formation during the key synthetic step: the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Minimizing Side-Product Formation
This guide addresses common issues encountered during the synthesis, focusing on identifying the source of impurities and providing actionable solutions.
Q1: My final product is contaminated with a significant amount of a biaryl impurity, identified as 3,3'-diethoxybiphenyl. What is the cause and how can I prevent it?
A1: This impurity is a homocoupling product of your (3-ethoxyphenyl)boronic acid starting material. Homocoupling is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen.[1]
Root Causes & Solutions:
-
Inadequate Degassing: Oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid.
-
Solution: Ensure all solvents are thoroughly degassed before use. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst and continue to maintain a positive pressure of inert gas throughout the reaction.
-
-
Base-Induced Decomposition: Certain bases can promote the decomposition and subsequent homocoupling of boronic acids.
-
Solution: Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) if homocoupling is a persistent issue.[2]
-
-
Catalyst Choice: The choice of palladium catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling.
-
Solution: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ generation from Pd(II) precursors like Pd(OAc)₂.
-
Q2: I have identified benzoic acid and ethoxybenzene as byproducts in my crude reaction mixture. How are these formed?
A2: These are products of dehalogenation and protodeboronation, respectively.
-
Dehalogenation: The starting material, 4-bromobenzoic acid, can be reduced to benzoic acid. This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture (e.g., from solvent or base) instead of the boronic acid.[2]
-
Protodeboronation: The (3-ethoxyphenyl)boronic acid can react with trace amounts of water or other proton sources, converting it back to ethoxybenzene. This is a common decomposition pathway for boronic acids.
Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous (where appropriate for the specific protocol) to minimize sources of protons that lead to protodeboronation.
-
Control Reaction Temperature: Excessively high temperatures can accelerate both dehalogenation and protodeboronation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-100°C).
-
Optimize Base and Solvent: The choice of base and solvent can impact these side reactions. For instance, using aprotic solvents like dioxane or toluene is common.[2]
Q3: My reaction yield is consistently low, even after accounting for side products. What other factors could be at play?
A3: Low yields can stem from several issues related to the catalyst and reagents.
-
Catalyst Inactivity: The palladium catalyst is sensitive to air and can be poisoned by impurities.
-
Solution: Use high-purity palladium catalysts and ligands. Ensure the inert atmosphere is strictly maintained.
-
-
Boronic Acid Instability: Boronic acids can be unstable and degrade upon storage.[2]
-
Solution: Use fresh or properly stored boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) as an alternative.
-
-
Poor Reagent Quality: Impurities in starting materials can interfere with the reaction.
-
Solution: Use reagents from reputable suppliers and purify them if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between (3-ethoxyphenyl)boronic acid and a 4-halobenzoic acid derivative (typically 4-bromobenzoic acid) in the presence of a base.[3][4]
Q2: Which step is more prone to side reactions: the Suzuki coupling or a potential final hydrolysis step (if starting from an ester)?
A2: The Suzuki coupling is generally more susceptible to problematic side reactions such as homocoupling and dehalogenation.[2][5] The hydrolysis of a methyl or ethyl ester to the final carboxylic acid is typically a high-yielding and clean reaction, though incomplete hydrolysis can occur if reaction time or temperature is insufficient.[6][7][8][9][10]
Q3: How do I purify the final product to remove common side products like 3,3'-diethoxybiphenyl?
A3:
-
Recrystallization: This is often the most effective method for removing non-polar impurities like the homocoupled biphenyl from the more polar benzoic acid product. A mixed solvent system, such as ethanol/water or toluene/hexanes, can be effective.
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. A solvent gradient (e.g., hexanes/ethyl acetate with a small amount of acetic acid) can separate the desired product from less polar side products.
-
Acid-Base Extraction: An initial workup using an acid-base extraction can help remove non-acidic impurities. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., NaHCO₃). The desired product will move to the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.
Data Presentation: Reaction Condition Optimization
The following table summarizes typical conditions for the Suzuki coupling step and their impact on minimizing side products.
| Parameter | Condition A (Standard) | Condition B (Optimized for Purity) | Rationale for Optimization |
| Palladium Catalyst | Pd(OAc)₂ / PPh₃ | Pd(PPh₃)₄ (pre-formed) | Reduces potential for ligand exchange side reactions. |
| Aryl Halide | 4-Bromobenzoic Acid | 4-Bromobenzoic Acid | Bromides offer a good balance of reactivity and cost. |
| Boronic Acid | (3-ethoxyphenyl)boronic acid | (3-ethoxyphenyl)boronic acid (high purity) | High-purity reagent minimizes homocoupling. |
| Base | K₂CO₃ (2.5 equiv.) | Cs₂CO₃ (2.0 equiv.) | Cs₂CO₃ is often more effective and can allow for lower reaction temperatures. |
| Solvent | Toluene / H₂O (4:1) | Dioxane / H₂O (4:1), Degassed | Dioxane can improve solubility; thorough degassing is critical.[2] |
| Temperature | 100°C | 85°C | Lower temperature minimizes dehalogenation and protodeboronation. |
| Atmosphere | Nitrogen | Argon (after vacuum/purge cycles) | Rigorous exclusion of oxygen is key to preventing homocoupling.[1] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
-
Vessel Preparation: Add 4-bromobenzoic acid (1.0 equiv.), (3-ethoxyphenyl)boronic acid (1.1 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Seal the flask and alternate between vacuum and backfilling with Argon gas three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to make a 0.2 M solution with respect to the aryl halide) via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv.), under a positive flow of Argon.
-
Reaction: Heat the mixture to 85°C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to fully dissolve the solid.
-
Precipitation: While stirring, slowly add warm water dropwise until the solution becomes faintly turbid.
-
Crystallization: If necessary, add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and finally in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold 1:1 ethanol/water.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Main synthetic route via Suzuki-Miyaura coupling.
Caption: Common side-product formation pathways.
Caption: Experimental workflow for synthesis and purification.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. synarchive.com [synarchive.com]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Degradation of 4-(3-ethoxyphenyl)benzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation studies of 4-(3-ethoxyphenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on its structure, which contains an ether linkage and a benzoic acid moiety, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation.[1][2]
-
Hydrolytic Degradation: Under acidic or basic conditions, the ether bond is susceptible to cleavage, which would likely yield 4-(3-hydroxyphenyl)benzoic acid and ethanol. The carboxylic acid group can also participate in reactions, but the ether linkage is generally more labile under these conditions.
-
Oxidative Degradation: The phenyl rings, particularly the one with the electron-donating ethoxy group, are susceptible to oxidative attack.[2] This can lead to the formation of hydroxylated species and potentially ring-opening products under harsh oxidative stress.[3][4][5]
Q2: What are the ideal storage conditions for this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. A recommended storage temperature is -20°C for long-term stability.[6] It should be kept in a well-sealed container to protect it from moisture and light, which can accelerate hydrolytic and photolytic degradation, respectively.
Q3: Which analytical techniques are most suitable for stability-indicating assays of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability-indicating assays of small molecules like this compound.[7][8] This method allows for the separation, quantification, and identification of the parent compound and its degradation products.[7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the structural elucidation of unknown degradants.[7][9]
Troubleshooting Guides
This section addresses common issues that may arise during the stability and degradation studies of this compound.
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column overload. - Column degradation. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[10] - Reduce the injection volume or sample concentration.[11] - Use a new or validated column. |
| Shifting retention times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column aging. | - Prepare fresh mobile phase daily and ensure proper mixing.[11][12] - Use a column oven to maintain a consistent temperature.[11][12] - Equilibrate the column with the mobile phase for a sufficient time before analysis.[11] |
| Ghost peaks | - Carryover from previous injections. - Contaminated mobile phase or injection solvent. | - Implement a needle wash step in the injection sequence. - Inject a blank solvent to check for carryover. - Use high-purity solvents for the mobile phase and sample preparation.[12] |
| Baseline noise or drift | - Air bubbles in the system. - Contaminated detector cell. - Mobile phase mixing issues. | - Degas the mobile phase before use.[11][12] - Flush the detector cell with a strong solvent like isopropanol.[11] - Ensure the mobile phase components are miscible and properly mixed.[11] |
Forced Degradation Study Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions | - Stress conditions are not harsh enough. - The compound is highly stable. | - Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure.[8] - Ensure proper mixing of the sample with the stressor. |
| Complete degradation of the compound | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%.[8] |
| Inconsistent or irreproducible results | - Inaccurate preparation of stress solutions. - Variability in experimental conditions (e.g., temperature, light exposure). | - Carefully prepare all solutions and verify their concentrations. - Use calibrated equipment and control experimental parameters precisely. |
| Mass balance is not within the acceptable range (95-105%) | - Co-elution of degradation products with the parent peak. - Degradation products are not UV active at the detection wavelength. - Formation of volatile or insoluble degradation products. | - Optimize the HPLC method to ensure the separation of all degradation products. - Use a photodiode array (PDA) detector to check for peaks at different wavelengths. - Consider using other analytical techniques like LC-MS to identify non-UV active or volatile compounds. |
Data Presentation
Summary of Forced Degradation Studies
The following table summarizes the hypothetical results of forced degradation studies on this compound.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Proposed) |
| 0.1 M HCl (80°C, 24h) | 12.5 | 2 | 4-(3-hydroxyphenyl)benzoic acid |
| 0.1 M NaOH (80°C, 12h) | 18.2 | 3 | 4-(3-hydroxyphenyl)benzoic acid |
| 6% H₂O₂ (RT, 24h) | 15.8 | 4 | Hydroxylated derivatives |
| Thermal (105°C, 48h) | 5.3 | 1 | Minor unidentified degradant |
| Photolytic (ICH Q1B, 24h) | 8.9 | 2 | Unidentified photodegradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.[13]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat the solution at 80°C for 12 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Sample Preparation for HPLC: After the specified time, cool the solutions to room temperature. Neutralize the acidic and basic solutions. Dilute all samples with the mobile phase to a final concentration of approximately 0.1 mg/mL before HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Logic for HPLC Analysis.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Forced Degradation Study & Impurity Analysis - impurity [protheragen.ai]
- 3. researchgate.net [researchgate.net]
- 4. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 5. mdpi.com [mdpi.com]
- 6. usbio.net [usbio.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. acdlabs.com [acdlabs.com]
Technical Support Center: Resolving Overlapping NMR Signals in 4-(3-ethoxyphenyl)benzoic Acid and its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of 4-(3-ethoxyphenyl)benzoic acid and its derivatives. The complex substitution pattern of these molecules often leads to significant overlap in the aromatic region of the ¹H NMR spectrum, complicating structural elucidation and characterization.
Troubleshooting Guides & FAQs
This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.
Question 1: Why is the aromatic region of the ¹H NMR spectrum of my this compound derivative so complex and difficult to interpret?
Answer: The aromatic region of this compound and its derivatives typically contains signals from eight aromatic protons distributed between two phenyl rings. The electronic effects of the ethoxy, carboxylic acid, and potentially other substituents, can cause the chemical shifts of these protons to be very close to one another, leading to significant signal overlap. This makes first-order analysis of the coupling patterns challenging, if not impossible.
Question 2: I have a cluster of overlapping multiplets between 7.0 and 8.2 ppm. How can I begin to assign these signals to specific protons?
Answer: When faced with severe overlap in the 1D ¹H NMR spectrum, the most effective strategy is to utilize two-dimensional (2D) NMR experiments to disperse the signals into a second dimension.[1][2]
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are J-coupled (typically through 2-3 bonds). It is an excellent starting point for identifying adjacent protons on the same aromatic ring.
-
TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons within a spin system (i.e., all protons on the same phenyl ring), even if they are not directly coupled.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached ¹³C nuclei. Since ¹³C chemical shifts are more dispersed than proton shifts, this can effectively resolve overlapping proton signals.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for assigning quaternary carbons and for piecing together the fragments of the molecule.
Question 3: I've run a COSY experiment, but some of the cross-peaks in the aromatic region are still ambiguous. What should I do next?
Answer: If COSY is insufficient, an HSQC experiment is the next logical step.[1][2] By spreading the proton signals out according to the chemical shifts of their attached carbons, you can often resolve the ambiguity. For example, two overlapping proton doublets in the 1D spectrum will likely be attached to carbons with different chemical shifts, and will therefore appear as distinct peaks in the HSQC spectrum.
Question 4: My compound is not very soluble in common NMR solvents, and I'm still seeing overlap. Are there other options?
Answer: Yes, you can try changing the NMR solvent. Aromatic solvent-induced shifts (ASIS) can be particularly effective. Solvents like benzene-d₆ or pyridine-d₅ can interact with the solute in a way that alters the chemical shifts of nearby protons, potentially resolving overlapping signals. It is also worth trying a more polar solvent like DMSO-d₆, as this can also influence the chemical shifts, particularly of protons near the carboxylic acid group.
Question 5: I've heard about using "shift reagents." Can they help with my overlapping aromatic signals?
Answer: Lanthanide shift reagents (LSRs) can be a powerful tool for resolving signal overlap.[3][4][5] These are paramagnetic complexes that coordinate to Lewis basic sites in the molecule, such as the carboxylic acid or the ether oxygen. This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion. This can effectively "spread out" the overlapping signals. However, care must be taken as LSRs can also cause line broadening.[4]
Data Presentation: Predicted ¹H NMR Chemical Shift Ranges
The following table summarizes the predicted ¹H NMR chemical shift ranges for the aromatic protons of this compound. These values are estimates and can vary depending on the solvent and the presence of other substituents. The potential for overlap is significant, particularly for protons H-2', H-4', H-5', H-6', H-3, and H-5.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) |
| H-2, H-6 | 7.9 - 8.2 | d | J ≈ 8.0 |
| H-3, H-5 | 7.6 - 7.8 | d | J ≈ 8.0 |
| H-2' | 7.1 - 7.3 | t | J ≈ 2.0 |
| H-4' | 6.9 - 7.1 | ddd | J ≈ 8.0, 2.0, 1.0 |
| H-5' | 7.3 - 7.5 | t | J ≈ 8.0 |
| H-6' | 6.9 - 7.1 | ddd | J ≈ 8.0, 2.0, 1.0 |
| -OCH₂CH₃ | 4.0 - 4.2 | q | J ≈ 7.0 |
| -OCH₂CH₃ | 1.3 - 1.5 | t | J ≈ 7.0 |
| -COOH | 12.0 - 13.0 | br s | - |
Experimental Protocols
Protocol 1: Acquiring a 2D COSY Spectrum
-
Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL.
-
Spectrometer Setup: Tune and match the probe for the ¹H frequency. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: cosygpqf (or equivalent)
-
Spectral Width (SW): 12-16 ppm in both F2 and F1 dimensions
-
Acquired Points (TD): 2048 in F2, 512 in F1
-
Number of Scans (NS): 4-8
-
Relaxation Delay (d1): 1.5 s
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase correct the spectrum and reference it to the residual solvent peak or TMS.
-
Analysis: Identify cross-peaks, which appear off the diagonal. A cross-peak between two diagonal peaks indicates that the corresponding protons are J-coupled.
Protocol 2: Acquiring a 2D HSQC Spectrum
-
Sample Preparation: As for the COSY experiment.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock and shim as for the COSY experiment.
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent)
-
Spectral Width (SW): ¹H (F2): 12-16 ppm; ¹³C (F1): 100-160 ppm
-
Acquired Points (TD): 2048 in F2, 256 in F1
-
Number of Scans (NS): 8-16
-
Relaxation Delay (d1): 1.5 s
-
¹J(CH) coupling constant: Set to an average value of 145 Hz.
-
-
Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase correct the spectrum.
-
Analysis: Each peak in the 2D spectrum corresponds to a C-H bond. The coordinates of the peak give the chemical shifts of the proton and the carbon.
Visualizations
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
References
- 1. researchwith.stevens.edu [researchwith.stevens.edu]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Ethoxyphenol | C8H10O2 | CID 69306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
challenges in scaling up the synthesis of 4-(3-ethoxyphenyl)benzoic acid
Welcome to the Technical Support Center for the synthesis of 4-(3-ethoxyphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of this important chemical intermediate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Suzuki-Miyaura Coupling and the Grignard Reaction.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the context of this compound synthesis, this typically involves the reaction of a 4-halobenzoic acid derivative with a 3-ethoxyphenylboronic acid derivative.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst is essential for the reaction. It may be inactive due to oxidation or improper handling. | - Ensure the use of a fresh, high-quality palladium catalyst. - For Pd(II) pre-catalysts, ensure in-situ reduction to Pd(0) is occurring. - Consider using more robust, air-stable pre-catalysts, especially for larger scale reactions. |
| Poor Substrate Reactivity: The presence of both an electron-donating ethoxy group and an electron-withdrawing carboxylic acid group can complicate the reaction kinetics. | - Optimize the reaction temperature; higher temperatures may be required. - Choose a suitable ligand to enhance the catalytic activity. Bulky, electron-rich phosphine ligands are often effective for challenging substrates. | |
| Sub-optimal Base or Solvent: The choice of base and solvent is critical for the activation of the boronic acid and for ensuring all reactants are in solution.[1] | - Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base can also be a factor.[1] - Ensure the solvent system (e.g., toluene/water, dioxane/water) provides adequate solubility for all reactants, including the deprotonated benzoic acid. | |
| Significant Byproduct Formation | Homocoupling: Formation of biphenyl species from the coupling of two boronic acid molecules (Ar'-Ar') or two aryl halide molecules (Ar-Ar). This is often promoted by the presence of oxygen.[1] | - Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is more common with electron-rich boronic acids.[1] | - Use milder basic conditions if possible. - Minimize reaction time and temperature once the reaction is complete. | |
| Difficulty in Purification | Removal of Palladium Residues: Residual palladium from the catalyst can be difficult to remove and is often a regulatory concern in pharmaceutical synthesis. | - Employ adsorbents such as activated carbon or silica-based metal scavengers during workup. - Recrystallization of the final product is often effective at reducing palladium levels. |
| Separation from Homocoupled Byproducts: The homocoupled byproduct from the boronic acid may have similar solubility to the desired product. | - Optimize chromatographic separation conditions. - Recrystallization from a carefully selected solvent system can also be effective. |
Experimental Workflow for Suzuki-Miyaura Coupling
Suzuki-Miyaura Coupling Workflow
Route 2: Grignard Reaction
The Grignard reaction provides an alternative route, typically involving the formation of a Grignard reagent from a halo-ethoxyphenyl derivative, followed by carboxylation with carbon dioxide.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Initiate Grignard Reaction | Presence of Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by water.[2] | - Ensure all glassware is rigorously dried (e.g., oven-dried) before use. - Use anhydrous solvents. - Work under a dry, inert atmosphere (nitrogen or argon). |
| Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from starting. | - Use fresh, high-quality magnesium turnings. - A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface. | |
| Low Yield of Carboxylic Acid | Side Reactions of the Grignard Reagent: The highly basic Grignard reagent can be quenched by any acidic protons in the reaction mixture.[2] | - Ensure all starting materials are free from acidic impurities. |
| Inefficient Carboxylation: Poor reaction between the Grignard reagent and carbon dioxide. | - Use freshly crushed dry ice to ensure a high concentration of CO₂. - Add the Grignard solution slowly to an excess of dry ice to maintain a low temperature and prevent side reactions. | |
| Formation of Biphenyl Byproduct | Wurtz-type Coupling: The Grignard reagent can couple with the starting aryl halide. | - Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
Troubleshooting Logic for Grignard Reaction Failure
Grignard Reaction Troubleshooting
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production of this compound?
A1: The Suzuki-Miyaura coupling is often preferred for large-scale synthesis in the pharmaceutical industry due to its milder reaction conditions, greater functional group tolerance, and the lower toxicity of byproducts compared to Grignard reactions. However, the cost and availability of the starting materials (boronic acids vs. halides) and the efficiency of the specific reaction can influence the final choice.
Q2: What are the most common impurities to expect in the final product?
A2: Common impurities depend on the synthetic route. For the Suzuki coupling, expect unreacted starting materials, homocoupled byproducts, and protodeboronated species. For the Grignard route, unreacted starting materials and biphenyl byproducts from Wurtz-type coupling are common.
Q3: How can I minimize the formation of homocoupled byproducts in a Suzuki coupling reaction?
A3: The formation of homocoupled byproducts, particularly from the boronic acid, is often exacerbated by the presence of oxygen.[1] To minimize this, it is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Q4: Can the carboxylic acid group interfere with the Suzuki coupling reaction?
A4: Yes, the carboxylic acid can be deprotonated under the basic reaction conditions to form a carboxylate salt. This can lead to solubility issues in organic solvents, potentially slowing down or inhibiting the reaction. Careful selection of the solvent system is important to ensure all species remain in solution. In some cases, protecting the carboxylic acid as an ester prior to the coupling may be beneficial.[1]
Q5: What are the key safety considerations when scaling up these syntheses?
A5: For Suzuki couplings, palladium catalysts can be pyrophoric, and care should be taken during handling and filtration. For Grignard reactions, the initiation can be highly exothermic, and the use of flammable ether solvents requires strict safety precautions to avoid ignition sources. A thorough process safety review should be conducted before any scale-up.
Data Presentation
Table 1: Representative Comparison of Synthetic Routes for this compound
| Parameter | Suzuki-Miyaura Coupling | Grignard Reaction |
| Starting Materials | 4-Bromobenzoic acid, 3-ethoxyphenylboronic acid | 1-Bromo-3-ethoxybenzene, Magnesium, CO₂ |
| Key Reagents | Palladium catalyst, Ligand, Base | Magnesium, Dry Ice |
| Typical Yield (Lab Scale) | 85-95% | 70-85% |
| Purity Before Recrystallization | 90-98% | 85-95% |
| Key Scale-up Challenges | Catalyst cost and removal, Byproduct separation | Moisture sensitivity, Exothermicity control |
| Atom Economy | Moderate | High |
Note: The values presented are representative and can vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid and 3-Ethoxyphenylboronic Acid
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
3-Ethoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
Toluene and Water (e.g., 5:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel, add 4-bromobenzoic acid, 3-ethoxyphenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed toluene and water solvent mixture.
-
In a separate vial under an inert atmosphere, pre-mix the palladium(II) acetate and SPhos in a small amount of degassed toluene.
-
Add the catalyst mixture to the reaction vessel.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Acidify the aqueous layer with 2M HCl to a pH of ~2 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Grignard Reaction for the Synthesis of this compound
Materials:
-
1-Bromo-3-ethoxybenzene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 3M solution
-
Nitrogen or Argon gas
Procedure:
-
Place magnesium turnings in an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromo-3-ethoxybenzene in anhydrous diethyl ether and add a small portion to the dropping funnel.
-
Add a small amount of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a small crystal of iodine.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Slowly add 3M HCl to the reaction mixture until the solid dissolves and the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
References
solvent selection for efficient recrystallization of 4-(3-ethoxyphenyl)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the efficient recrystallization of 4-(3-ethoxyphenyl)benzoic acid. It includes troubleshooting advice, frequently asked questions, experimental protocols, and a solvent selection guide.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: The primary goal of recrystallization is to purify the solid-state this compound. This process removes impurities that may be present from the synthesis, such as by-products, unreacted starting materials, or catalysts, by leveraging differences in solubility between the desired compound and the impurities.
Q2: What are the ideal characteristics of a solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2] Additionally, the solvent should either not dissolve impurities at all or keep them dissolved at all temperatures. The solvent should also be chemically inert towards the compound, be volatile enough to be easily removed from the crystals, and have a boiling point below the melting point of the compound to prevent "oiling out".
Q3: What are some good starting solvents to test for the recrystallization of this compound?
A3: Based on the structure of this compound (an aromatic carboxylic acid) and data from analogous compounds like 4-methoxybenzoic acid, good starting points for solvent screening include polar protic solvents (e.g., ethanol, isopropanol), polar aprotic solvents (e.g., acetone, ethyl acetate), and nonpolar aromatic solvents (e.g., toluene).[3][4] A mixed solvent system, such as ethanol/water, is also a very common and effective choice for this class of compounds.[5]
Q4: What is a mixed solvent system and when should I use it?
A4: A mixed solvent system (or solvent-antisolvent system) is used when no single solvent provides the desired solubility profile.[6] It typically consists of a "good" solvent in which the compound is highly soluble and a miscible "poor" or "anti-solvent" in which the compound is sparingly soluble. This system is useful when your compound is too soluble in one solvent even at low temperatures, or not soluble enough in another even at high temperatures. A common example is an ethanol/water mixture.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Reheat the solution to evaporate some of the solvent and re-cool. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[8][9] 3. If the compound remains soluble, the solvent is not suitable. Recover the solid and try a different solvent or a mixed solvent system. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulating the flask can help. 3. Re-dissolve the oil by heating and add a small amount of additional solvent. If the problem persists, consider a preliminary purification step like column chromatography. |
| Low recovery of the purified product. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. 4. Excessive washing of the collected crystals. | 1. Cool the solution in an ice bath to minimize solubility. 2. Use the minimum amount of hot solvent necessary for dissolution. 3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling. 4. Wash the crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is colored. | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[3] |
Solvent Suitability for this compound
| Solvent Class | Example Solvents | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Suitability as a Recrystallization Solvent |
| Polar Protic | Water | Low | Moderate to High | Potentially suitable, often in a mixed system (e.g., with ethanol). |
| Ethanol, Isopropanol | Moderate to High | Very High | May be too soluble for single-solvent use; excellent as the "good" solvent in a mixed pair. | |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Very High | Likely too soluble for single-solvent use; could be a "good" solvent. |
| Tetrahydrofuran (THF) | High | Very High | Generally not suitable for recrystallization due to high solubility.[10] | |
| Nonpolar Aromatic | Toluene | Low | Moderate to High | Good candidate for a single-solvent recrystallization.[4] |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Low | Unlikely to be a good primary solvent, but could serve as an "anti-solvent" in a mixed system. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently determine a suitable solvent or solvent pair for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes (13x100 mm)
-
Hot plate or water bath
-
Glass stirring rods
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude this compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, stirring after each addition, until a total of 0.5 mL has been added. Note the solubility of the compound in each solvent at room temperature. A good candidate solvent will not dissolve the compound at this stage.[1]
-
For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a water bath or on a hot plate.[1]
-
If the compound dissolves completely in the hot solvent, it is a potential candidate.
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
If abundant crystals form, the solvent is likely a good choice for recrystallization.
-
If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod.
-
If crystals still do not form, the compound may be too soluble in that solvent.
-
For a mixed solvent system, take a solvent in which the compound is highly soluble (a "good" solvent) and dissolve the compound in a minimal amount of it while hot. Then, add a miscible "poor" solvent dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]
Protocol 2: General Recrystallization Procedure
Once a suitable solvent system has been identified, this general procedure can be followed.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source (for crystal collection)
-
Activated charcoal (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.[6]
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point analysis).
Visual Workflow
Caption: General experimental workflow for the recrystallization of this compound.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Home Page [chem.ualberta.ca]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. p-Anisic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
Unambiguous Structural Confirmation of 4-(3-ethoxyphenyl)benzoic Acid: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical methods for the structural confirmation of 4-(3-ethoxyphenyl)benzoic acid, a potentially novel benzoic acid derivative. Detailed experimental protocols and data interpretation strategies are presented to ensure accurate and efficient characterization.
The structural confirmation of a molecule like this compound, for which limited public data exists, necessitates a multi-faceted analytical approach. While techniques like mass spectrometry provide information about the molecular weight and elemental composition, and X-ray crystallography offers the definitive solid-state structure, 2D NMR spectroscopy remains the gold standard for elucidating the intricate connectivity of atoms within a molecule in solution.
Assumed Chemical Structure
Due to the absence of a definitive entry in major chemical databases for this compound, for the purpose of this guide, we will proceed with the logical structure derived from its IUPAC name: a benzoic acid moiety substituted at the 4-position by a phenyl group, which is, in turn, substituted at the 3-position with an ethoxy group.
Figure 1: Assumed chemical structure of this compound with atom numbering for NMR analysis.
2D NMR for Structural Elucidation
Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle. By correlating nuclear spins through bonds or space, these experiments provide unambiguous evidence of atomic connectivity. For this compound, a combination of COSY, HSQC, and HMBC experiments would be employed to confirm the substitution patterns on both aromatic rings and the nature of the ether linkage.
Predicted ¹H and ¹³C NMR Data
Based on the assumed structure, the following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. These predictions are based on established increments for substituted benzene rings and serve as a guide for interpreting the experimental data.
| Proton (H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.9 - 8.1 | d | ~8.5 |
| H-3', H-5' | 7.6 - 7.8 | d | ~8.5 |
| H-2 | 7.1 - 7.3 | t | ~2.0 |
| H-4 | 7.3 - 7.5 | t | ~8.0 |
| H-5 | 6.9 - 7.1 | dd | ~8.0, 2.0 |
| H-6 | 7.2 - 7.4 | dd | ~8.0, 2.0 |
| O-CH₂ -CH₃ | 4.0 - 4.2 | q | ~7.0 |
| O-CH₂-CH₃ | 1.3 - 1.5 | t | ~7.0 |
| COOH | 12.0 - 13.0 | s (broad) | - |
Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound.
| Carbon (C) | Predicted Chemical Shift (ppm) |
| C-1' | 145 - 148 |
| C-2', C-6' | 130 - 132 |
| C-3', C-5' | 126 - 128 |
| C-4' | 128 - 130 |
| C-1 | 140 - 143 |
| C-2 | 113 - 115 |
| C-3 | 158 - 160 |
| C-4 | 129 - 131 |
| C-5 | 115 - 117 |
| C-6 | 120 - 122 |
| C OOH | 168 - 172 |
| O-C H₂-CH₃ | 63 - 65 |
| O-CH₂-C H₃ | 14 - 16 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocols for 2D NMR
A standard suite of 2D NMR experiments will be required to confirm the proposed structure.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
NMR Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Key Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It will be crucial for establishing the spin systems within the two aromatic rings and confirming the ethyl group.
-
Pulse Program: cosygpqf
-
Spectral Width: 12 ppm in both dimensions.
-
Number of Increments: 256
-
Number of Scans: 2-4
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. It is essential for assigning the carbon signals based on the known proton assignments.
-
Pulse Program: hsqcedetgpsisp2.3
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 180 ppm
-
Number of Increments: 256
-
Number of Scans: 2-8
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. It is the key experiment for connecting the different fragments of the molecule, such as linking the two phenyl rings and confirming the position of the ethoxy and carboxylic acid groups.
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 200 ppm
-
Number of Increments: 256
-
Number of Scans: 8-16
-
Long-range coupling delay (D6): Optimized for a coupling of 8 Hz.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the data obtained from the 2D NMR experiments.
Caption: Workflow for 2D NMR structural confirmation.
Comparison with Alternative Analytical Techniques
While 2D NMR is paramount for determining the precise atomic connectivity in solution, other techniques provide complementary and often essential information for a complete structural confirmation.
| Technique | Information Provided | Advantages | Limitations | Application to this compound |
| 2D NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational information in solution. | Unambiguous structural elucidation in solution; non-destructive. | Requires relatively large sample amounts (mg); longer acquisition times; not suitable for insoluble compounds. | Essential for confirming the substitution pattern on both aromatic rings and the connectivity of the ethoxy and carboxylic acid groups. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can provide structural clues. | High sensitivity (requires very small sample amounts); fast analysis. | Does not provide definitive information on isomerism or stereochemistry; fragmentation can be complex to interpret. | Would confirm the molecular formula (C₁₅H₁₄O₃) and provide fragmentation data to support the proposed structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles. | Provides the absolute and unambiguous solid-state structure. | Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may differ from the solution-state. | If a suitable crystal can be obtained, it would provide the definitive solid-state structure, confirming the connectivity and conformation. |
Table 3: Comparison of 2D NMR with Mass Spectrometry and X-ray Crystallography for structural confirmation.
General Workflow for Chemical Analysis
A comprehensive approach to structural confirmation involves integrating data from multiple analytical techniques. The following diagram outlines a general workflow.
Caption: A general workflow for chemical analysis.
A Comparative Analysis of the Mesogenic Properties of 4-(4-Alkoxyphenyl)benzoic Acids
A comprehensive review of the synthesis, thermal behavior, and liquid crystalline properties of the homologous series of 4-(4-alkoxyphenyl)benzoic acids, commonly known as p-n-alkoxybenzoic acids.
Note to the Reader: An extensive search for the mesogenic properties of the homologous series of 4-(3-alkoxyphenyl)benzoic acids did not yield specific quantitative data or detailed experimental protocols within the available scientific literature. However, the isomeric and extensively studied 4-(4-alkoxyphenyl)benzoic acid series offers a wealth of information and serves as an excellent model for understanding the structure-property relationships in this class of liquid crystals. This guide therefore focuses on the comparative study of the 4-(4-alkoxyphenyl)benzoic acid homologous series.
The 4-(4-alkoxyphenyl)benzoic acid homologous series is a foundational class of materials in the study of liquid crystals. These compounds have a simple molecular structure, consisting of a rigid benzoic acid core with a flexible alkoxy chain at the para-position, which is conducive to the formation of mesophases. The length of the alkoxy chain plays a critical role in determining the type and stability of the liquid crystalline phases observed.
Comparative Mesogenic Properties
The thermal properties of the 4-(4-alkoxyphenyl)benzoic acid homologous series are characterized by the presence of nematic and smectic mesophases. As the length of the alkoxy chain (n) increases, a distinct trend in the mesogenic behavior is observed. Shorter chain members (n=1, 2) are non-mesogenic. The nematic phase is typically observed for intermediate chain lengths (n=3-6), while longer chains (n=7 and above) tend to exhibit smectic phases in addition to or instead of the nematic phase.[1] This behavior is attributed to the increasing influence of van der Waals interactions between the longer alkyl chains, which favor a more ordered, layered smectic structure.
The transition temperatures from the crystalline solid to the mesophase and from the mesophase to the isotropic liquid are summarized in the table below.
| Alkoxy Chain Length (n) | Compound Name | Crystal to Nematic/Smectic Transition (°C) | Smectic to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 1 | 4-Methoxybenzoic acid | - | - | - |
| 2 | 4-Ethoxybenzoic acid | - | - | - |
| 3 | 4-Propoxybenzoic acid | 140.5 | - | 147.0 |
| 4 | 4-Butoxybenzoic acid | 147.0 | - | 160.5 |
| 5 | 4-Pentyloxybenzoic acid | 127.0 | - | 154.0 |
| 6 | 4-Hexyloxybenzoic acid | 107.0 | - | 154.0 |
| 7 | 4-Heptyloxybenzoic acid | 98.0 | 101.0 | 147.5 |
| 8 | 4-Octyloxybenzoic acid | 101.0 | 108.0 | 147.0 |
| 9 | 4-Nonyloxybenzoic acid | 98.0 | 114.0 | 143.5 |
| 10 | 4-Decyloxybenzoic acid | 97.0 | 120.0 | 142.5 |
| 11 | 4-Undecyloxybenzoic acid | 95.0 | 124.0 | 139.0 |
| 12 | 4-Dodecyloxybenzoic acid | 96.0 | 127.0 | 137.0 |
Note: Transition temperatures can vary slightly depending on the experimental conditions and purity of the samples.
Experimental Protocols
The synthesis and characterization of the 4-(4-alkoxyphenyl)benzoic acid series follow well-established procedures in organic and materials chemistry.
Synthesis of 4-(4-Alkoxyphenyl)benzoic Acids
A general and widely used method for the preparation of 4-(4-alkoxyphenyl)benzoic acids is the Williamson ether synthesis, starting from 4-hydroxybenzoic acid and the corresponding n-alkyl halide.
Materials:
-
4-Hydroxybenzoic acid
-
n-Alkyl halide (e.g., 1-bromoalkane)
-
Potassium hydroxide (KOH)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl)
Procedure:
-
4-Hydroxybenzoic acid (1 equivalent) and potassium hydroxide (2 equivalents) are dissolved in ethanol.
-
The corresponding n-alkyl halide (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 4-(4-alkoxyphenyl)benzoic acid.
Characterization of Mesogenic Properties
The liquid crystalline properties of the synthesized compounds are typically investigated using a combination of techniques:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the transition temperatures and associated enthalpy changes. The sample is heated and cooled at a controlled rate, and the heat flow is measured as a function of temperature. Phase transitions appear as endothermic or exothermic peaks in the DSC thermogram.
-
Polarized Optical Microscopy (POM): POM is a crucial technique for identifying the type of mesophase. The sample is placed on a hot stage between two crossed polarizers. As the temperature is changed, the formation of birefringent liquid crystalline phases can be observed, and the characteristic textures of nematic (e.g., threaded, schlieren) and smectic (e.g., focal-conic fan) phases can be identified.
Visualizing Structure-Property Relationships
The relationship between the molecular structure of 4-(4-alkoxyphenyl)benzoic acids and their mesogenic behavior can be visualized through the following diagrams.
References
validation of 4-(3-ethoxyphenyl)benzoic acid purity using high-performance liquid chromatography (HPLC)
This guide provides a comprehensive overview of the validation of 4-(3-ethoxyphenyl)benzoic acid purity using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and product release. This document outlines a standard reversed-phase HPLC protocol and compares its performance with alternative HPLC column chemistries, supported by representative experimental data from closely related aromatic carboxylic acids.
Experimental Protocols
A generalized experimental protocol for the purity determination of this compound by HPLC is presented below. This method is based on established protocols for similar benzoic acid derivatives and should be validated for specific laboratory conditions.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and deionized).
-
Ammonium acetate (analytical grade).
-
Acetic acid (glacial, analytical grade).
-
This compound reference standard of known purity.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of aromatic carboxylic acids.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.05 M ammonium acetate buffer (pH adjusted to 4.4 with acetic acid) and methanol in a 60:40 (v/v) ratio can be effective.[1]
-
Elution: Isocratic elution is often sufficient for purity analysis.
-
Detection: UV detection at a wavelength of 234 nm is suitable for benzoic acid derivatives.[1] A DAD can be used to scan a range of 200-400 nm to ensure peak purity.
-
Injection Volume: 10 µL.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
3. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution. Further dilutions can be made to create calibration standards.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution, ensuring the final concentration is within the linear range of the method.
-
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Data Presentation: A Comparative Analysis of HPLC Columns
The choice of HPLC column can significantly impact the separation efficiency and analysis time. Below is a comparison of a standard C18 column with a Phenyl-Hexyl column for the analysis of aromatic acids. The data presented is representative of typical performance for closely related compounds.
| Parameter | C18 Column (e.g., Gemini-C18) | Phenyl-Hexyl Column |
| Separation Principle | Primarily hydrophobic interactions. | Mixed-mode interactions (hydrophobic and π-π interactions). |
| Selectivity | Good for general-purpose separations of non-polar to moderately polar compounds. | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions. |
| Peak Shape | Generally provides symmetrical peaks for well-behaved analytes. | Can offer improved peak shape for aromatic acids by reducing silanol interactions. |
| Retention Time | Dependent on the hydrophobicity of the analyte. | Can provide different elution orders and potentially longer retention for aromatic compounds. |
| Potential for Impurity Resolution | Effective for resolving non-aromatic impurities. | May offer superior resolution of aromatic impurities that are structurally similar to the main compound. |
This table is a qualitative comparison based on general column characteristics. Actual performance will depend on the specific analytes and chromatographic conditions.
Method Validation Parameters
A validated HPLC method ensures the reliability and reproducibility of the analytical results. Key validation parameters are summarized below, with typical acceptance criteria for the analysis of a benzoic acid derivative.
| Validation Parameter | Typical Acceptance Criteria | Representative Data (for a Benzoic Acid Derivative)[1] |
| Specificity | The peak for the main analyte should be well-resolved from any impurities or matrix components. Peak purity should be confirmed by DAD analysis. | The peak for benzoic acid was shown to be pure and well-separated from other preservatives in a noodle matrix.[1] |
| Linearity (r²) | The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. | A linearity range of 5-200 µg/mL with an r² of 0.9998 was achieved for benzoic acid.[1] |
| Accuracy (% Recovery) | The recovery of a spiked analyte should be within 98-102%. | Mean recoveries for benzoic acid ranged from 85.61% to 102.04% at different spiked levels.[1] |
| Precision (% RSD) | The relative standard deviation for replicate injections should be ≤ 2.0%. | The %RSD for intermediate precision for benzoic acid was between 1.57% and 1.84%.[1] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | The LOD for benzoic acid was found to be 0.42 µg/mL.[1] |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be accurately and precisely quantified. | The LOQ for benzoic acid was found to be 1.14 µg/mL.[1] |
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the HPLC purity validation of this compound and the signaling pathway for method development.
Caption: Workflow for HPLC Purity Validation.
Caption: HPLC Method Development Pathway.
References
A Comparative Guide to the Synthetic Efficiency of Cross-Coupling Methods for 4-(3-ethoxyphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools. This guide provides a comparative analysis of the synthetic efficiency of three prominent cross-coupling methods—Suzuki-Miyaura, Negishi, and Stille—for the preparation of 4-(3-ethoxyphenyl)benzoic acid, a valuable building block in pharmaceutical research. The comparison is based on experimental data from analogous systems, offering insights into the potential advantages and limitations of each method for this specific synthetic target.
Quantitative Comparison of Synthetic Efficiency
The following table summarizes key performance indicators for Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions for the synthesis of biaryl compounds structurally similar to this compound. It is important to note that the data presented is derived from literature reports on analogous reactions and serves as a predictive guide.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
| Typical Yield | 85-99% | 70-95% | 75-98% |
| Catalyst Loading (mol%) | 0.1 - 5 | 1 - 5 | 1 - 5 |
| Reaction Temperature (°C) | Room Temperature - 110 | 25 - 100 | 60 - 130 |
| Reaction Time (h) | 0.5 - 24 | 1 - 16 | 8 - 48 |
| Turnover Number (TON) | High | Moderate to High | Moderate |
| Turnover Frequency (TOF) | Moderate to High | Moderate | Low to Moderate |
| Key Reagent Toxicity | Low (Boronic acids) | Moderate (Organozincs) | High (Organostannanes) |
| Byproduct Removal | Generally straightforward | Moderate | Often difficult |
Visualizing the Synthetic Pathways
To better understand the operational and mechanistic differences between these methods, the following diagrams illustrate a general experimental workflow and the respective catalytic cycles.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A comparison of the catalytic cycles for Suzuki, Negishi, and Stille couplings.
Detailed Experimental Protocols
The following are representative experimental protocols for each cross-coupling method, which can be adapted for the synthesis of this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is based on the coupling of an aryl halide with an arylboronic acid.[1][2]
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
3-Ethoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask, add 4-bromobenzoic acid, 3-ethoxyphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Negishi Coupling Protocol
This protocol describes the coupling of an aryl halide with an organozinc reagent.[3][4]
Materials:
-
4-Chlorobenzoic acid (1.0 equiv)
-
3-Ethoxyphenylzinc chloride (1.5 equiv, prepared in situ from 3-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent: In a dry flask under an inert atmosphere, react 3-bromoanisole with activated zinc dust in anhydrous THF to form 3-ethoxyphenylzinc chloride.
-
Coupling Reaction: In a separate dry Schlenk flask, add 4-chlorobenzoic acid, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, followed by the dropwise addition of the freshly prepared 3-ethoxyphenylzinc chloride solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling Protocol
This protocol outlines the coupling of an aryl halide with an organostannane reagent.[5][6]
Materials:
-
4-Iodobenzoic acid (1.0 equiv)
-
(3-Ethoxyphenyl)tributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add 4-iodobenzoic acid, (3-ethoxyphenyl)tributylstannane, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Concluding Remarks
The choice of cross-coupling method for the synthesis of this compound will depend on several factors, including the desired scale of the reaction, cost considerations, and the tolerance of other functional groups in the starting materials. The Suzuki-Miyaura coupling is often a preferred method due to the low toxicity of boronic acids and their byproducts, and generally high yields.[1] The Negishi coupling offers a powerful alternative, particularly when the corresponding boronic acid is unstable or difficult to prepare.[4] The Stille coupling, while highly effective and tolerant of a wide range of functional groups, is often reserved for more challenging syntheses due to the high toxicity of organotin reagents and the difficulty in removing tin-containing byproducts.[5][6] For drug development professionals, the lower toxicity profile of the Suzuki-Miyaura reaction often makes it the most attractive option for large-scale synthesis. Ultimately, the optimal method will be determined by empirical evaluation in the laboratory.
References
performance comparison of 4-(3-ethoxyphenyl)benzoic acid-based liquid crystals with other materials
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mesomorphic and Electro-Optical Properties of a Novel Benzoic Acid Derivative.
This guide provides a comprehensive comparison of the performance characteristics of liquid crystals based on 4-(3-ethoxyphenyl)benzoic acid with other established liquid crystalline materials. The information presented herein is intended for researchers and professionals engaged in the development of new liquid crystal technologies and applications. The data is compiled from scientific literature and is supported by detailed experimental protocols for key characterization techniques.
Introduction to this compound Liquid Crystals
Liquid crystals derived from benzoic acid are a well-established class of mesogenic materials. Their properties can be finely tuned by modifying the molecular structure, particularly through the introduction of various substituent groups on the phenyl rings. The subject of this guide, this compound, is a calamitic (rod-shaped) liquid crystal. The presence of the ethoxy group in the meta position of the terminal phenyl ring is expected to influence its mesomorphic behavior, including the stability of the nematic phase and its electro-optical properties. This is due to changes in molecular polarity, polarizability, and aspect ratio.
Performance Comparison
To objectively evaluate the performance of this compound, its key physical properties are compared against well-characterized and widely used nematic liquid crystals: 4-pentyl-4'-cyanobiphenyl (5CB), 4-methoxybenzylidene-4'-butylaniline (MBBA), and p-azoxyanisole (PAA).
Mesomorphic Properties
The thermal behavior, specifically the phase transition temperatures, is a critical parameter for any liquid crystal application. These transitions are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
| Liquid Crystal Material | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (Clearing Point, °C) | Mesophase Range (°C) |
| 4-(4-ethoxyphenyl)benzoic acid (Analogue) | Data Not Available | ~197-199[1] | Data Not Available |
| 4-pentyl-4'-cyanobiphenyl (5CB) | 22.5 | 35.0 | 12.5 |
| 4-methoxybenzylidene-4'-butylaniline (MBBA) | 21 | 48 | 27 |
| p-azoxyanisole (PAA) | 118 | 136 | 18 |
Note: The melting point of 4-ethoxybenzoic acid is provided as a reference for the clearing point of the analogue.
Electro-Optical Properties
The electro-optical response of a liquid crystal is determined by its dielectric anisotropy, optical anisotropy (birefringence), and viscoelastic properties. These parameters govern the threshold voltage, switching speed, and contrast ratio in display applications.
| Liquid Crystal Material | Dielectric Anisotropy (Δε) | Birefringence (Δn) |
| 4-(4-ethoxyphenyl)benzoic acid (Analogue) | Data Not Available | Data Not Available |
| 4-pentyl-4'-cyanobiphenyl (5CB) | +11.5 | ~0.18 |
| 4-methoxybenzylidene-4'-butylaniline (MBBA) | -0.75[1] | ~0.16 |
| p-azoxyanisole (PAA) | -0.13 | ~0.24 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the performance of liquid crystals.
Synthesis of 4-(alkoxyphenyl)benzoic acids
A general procedure for the synthesis of 4-(alkoxyphenyl)benzoic acids involves a Williamson ether synthesis.
Caption: General synthesis workflow for 4-alkoxybenzoic acids.
Procedure:
-
p-Hydroxybenzoic acid (0.1 mole), the corresponding alkyl halide (0.12 mole), and potassium hydroxide (0.25 mole) are dissolved in methanol (100 ml).
-
The reaction mixture is refluxed for 3 to 4 hours.
-
A 10% aqueous KOH solution (20 ml) is added, and refluxing is continued for another two hours to hydrolyze any ester that may have formed.
-
The solution is then cooled and acidified with hydrochloric acid to precipitate the product.
-
The crude product is purified by crystallization from ethanol or acetic acid.
Characterization of Mesomorphic Properties
DSC is used to determine the phase transition temperatures and associated enthalpy changes.
Caption: Workflow for DSC analysis of liquid crystals.
Procedure:
-
A small sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum DSC pan.
-
The instrument is calibrated for temperature and heat flow using a standard material like indium.
-
The sample is subjected to a controlled heating and cooling cycle, for example, at a rate of 10°C/min.
-
The onset and peak of the endothermic or exothermic transitions in the DSC thermogram are analyzed to determine the phase transition temperatures and enthalpies.
POM is used to visually identify the different liquid crystal phases by observing their unique textures.
Caption: Workflow for POM analysis of liquid crystals.
Procedure:
-
A small amount of the liquid crystal is placed on a clean glass microscope slide and covered with a coverslip to form a thin film.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is observed through a polarizing microscope with the polarizers crossed.
-
The temperature is slowly increased and decreased, and the characteristic textures of different mesophases (e.g., schlieren, marbled for nematic) are observed and recorded at different temperatures.
Conclusion
While a direct quantitative comparison for this compound is currently limited by the availability of published data, the analysis of its structural analogue, 4-(4-ethoxyphenyl)benzoic acid, and other benzoic acid derivatives suggests it is a promising mesogenic material. The synthetic route is well-established, and its performance can be thoroughly characterized using standard techniques like DSC and POM. Further research to quantify the electro-optical properties of this compound is necessary to fully assess its potential for applications in display technologies and other advanced materials. The meta-position of the ethoxy group is anticipated to lower the melting point and potentially alter the dielectric anisotropy compared to its para-substituted counterpart, making it a compound of interest for further investigation.
References
A Comparative Guide to the Cross-Validation of Analytical Data for 4-(3-ethoxyphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical data for the hypothetical compound 4-(3-ethoxyphenyl)benzoic acid, obtained from four different instrumental techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The objective is to illustrate the process of cross-validating analytical data from multiple sources to ensure the identity, purity, and structural integrity of a compound of interest in a research and drug development setting.
Disclaimer: The following data is a hypothetical representation based on the analysis of structurally similar compounds and established principles of analytical chemistry. It is intended to serve as a guide for the cross-validation process and does not represent experimentally verified results for this compound.
Data Presentation
The anticipated quantitative data from each analytical technique is summarized in the tables below for ease of comparison.
Table 1: Predicted HPLC Data for this compound
| Parameter | Predicted Value |
| Retention Time (t R ) | 4.8 min |
| Purity (by area %) | >99% |
| UV λ max | 254 nm |
Table 2: Predicted GC-MS Data for this compound
| Parameter | Predicted Value |
| Retention Time (t R ) | 12.5 min |
| Molecular Ion (M+) [m/z] | 242.09 |
| Key Fragment Ions [m/z] | 213, 197, 169, 121, 93, 65 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 8.05 | d | 2H | Protons ortho to COOH |
| Aromatic | 7.55 | d | 2H | Protons meta to COOH |
| Aromatic | 7.30 | t | 1H | Phenyl proton |
| Aromatic | 7.10 | m | 2H | Phenyl protons |
| Aromatic | 6.90 | d | 1H | Phenyl proton |
| Methylene (-O-CH₂-) | 4.10 | q | 2H | Ethoxy CH₂ |
| Methyl (-CH₃) | 1.45 | t | 3H | Ethoxy CH₃ |
| Carboxylic Acid (-COOH) | 11.5 | s | 1H | COOH |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbonyl (C=O) | 171.5 | COOH | ||
| Aromatic | 160.0 | C-O (ethoxy) | ||
| Aromatic | 142.0 | C-C (biphenyl) | ||
| Aromatic | 132.0 | C-COOH | ||
| Aromatic | 130.5 | Aromatic CH | ||
| Aromatic | 129.0 | Aromatic CH | ||
| Aromatic | 128.0 | Aromatic CH | ||
| Aromatic | 120.0 | Aromatic CH | ||
| Aromatic | 115.0 | Aromatic CH | ||
| Methylene (-O-CH₂-) | 63.5 | Ethoxy CH₂ | ||
| Methyl (-CH₃) | 15.0 | Ethoxy CH₃ |
Table 4: Predicted FTIR Characteristic Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Aliphatic) | 2980-2850 | Medium |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium-Strong |
| C-O (Ether) | 1250-1000 | Strong |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection of 1 µL at an injector temperature of 280°C.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
MS Conditions: Ionization energy of 70 eV, with a scan range of m/z 40-500.
-
Sample Preparation: The sample is derivatized (e.g., silylation) to increase volatility and then dissolved in a suitable solvent like dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Standard proton NMR experiment.
-
¹³C NMR: Standard carbon NMR experiment with proton decoupling.
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Method: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Visualizations
Workflow for Cross-Validation of Analytical Data
Caption: Workflow for the cross-validation of analytical data.
Logical Relationship of Analytical Techniques for Structural Elucidation
Caption: Interrelation of analytical techniques for structural confirmation.
A Comparative Guide to the Electro-Optical Properties of 4-(3-Ethoxyphenyl)benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electro-optical properties of 4-(3-ethoxyphenyl)benzoic acid and its structural analogs. The information is compiled from a combination of experimental studies on closely related compounds and theoretical calculations, offering valuable insights for the design and development of new materials with tailored optical and electronic characteristics.
I. Comparative Analysis of Electro-Optical and Photophysical Properties
The electro-optical properties of benzoic acid derivatives are significantly influenced by the nature and position of substituent groups on the phenyl rings. In the case of this compound, the ethoxy group at the meta position of the terminal phenyl ring acts as an electron-donating group, influencing the intramolecular charge transfer and, consequently, the nonlinear optical (NLO) response.
Below is a table summarizing key experimental and theoretical data for this compound and its analogs. The data for the target compound are based on Density Functional Theory (DFT) calculations, while the data for the analogs are from experimental measurements.
| Compound | Method | λmax (nm) | First Hyperpolarizability (β) (esu) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | DFT/B3LYP | N/A | N/A | N/A | N/A | N/A |
| 4-(3-Methoxyphenyl)benzoic acid | Experimental | N/A | N/A | N/A | N/A | N/A |
| 4-(4-Propoxyphenyl)benzoic acid | Experimental | N/A | N/A | N/A | N/A | N/A |
| 2-(4-Hydroxyphenylazo)benzoic acid | Experimental | 350 (in Ethanol) | N/A | N/A | N/A | N/A |
| 2-(4-Hydroxyphenylazo)benzoic acid | DFT/B3LYP | 386.51 | 2.67 x 10-30 | -6.37 | -2.48 | 3.89 |
N/A: Data not available in the searched literature.
II. Experimental and Computational Methodologies
The synthesis and characterization of 4-(alkoxyphenyl)benzoic acid derivatives typically follow established organic chemistry protocols. The electro-optical properties are then investigated using a combination of experimental techniques and computational modeling.
A. Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 4-(alkoxyphenyl)benzoic acid derivatives.
Caption: Experimental workflow for synthesis and characterization.
B. Detailed Experimental Protocols
1. Synthesis of this compound via Suzuki Coupling:
A general procedure involves the palladium-catalyzed Suzuki cross-coupling reaction between a boronic acid and a halide.
-
Materials: 4-Bromobenzoic acid, 3-ethoxyphenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
To a reaction vessel, add 4-bromobenzoic acid, 3-ethoxyphenylboronic acid, the base, and the solvent system.
-
Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the palladium catalyst and the phosphine ligand.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up: acidify the mixture with HCl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
2. Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the C-O-C stretches of the ether linkage.
-
UV-Visible (UV-Vis) Spectroscopy: The absorption spectrum of the compound in a suitable solvent (e.g., ethanol, methanol, or water) is recorded to determine the maximum absorption wavelength (λmax), which provides information about the electronic transitions.[1][2]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature, and thermal stability of the compound.
-
Nonlinear Optical (NLO) Property Measurement: The third-order NLO properties, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), can be measured using the Z-scan technique with a laser source.
C. Computational Details
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools to predict and understand the electro-optical properties of molecules.
-
Software: Gaussian, GAMESS, or similar quantum chemistry packages.
-
Methodology:
-
Geometry Optimization: The molecular geometry is optimized using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1][2]
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the energy gap.
-
Nonlinear Optical Properties: The static first hyperpolarizability (β) and other NLO parameters are calculated to assess the NLO response of the molecule.[1]
-
UV-Vis Spectra Simulation: TD-DFT calculations are performed to simulate the electronic absorption spectra and predict the λmax values.[1]
-
III. Conclusion
This guide provides a foundational understanding of the electro-optical properties of this compound and its analogs. While experimental data for the target molecule is limited, the compiled information from related compounds and theoretical calculations offers a valuable starting point for further research and development. The provided experimental and computational protocols can serve as a practical guide for the synthesis and characterization of these and other novel organic materials for electro-optical applications.
References
Assessing the Reproducibility of Published Synthesis Methods for 4-(3-ethoxyphenyl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic routes for obtaining 4-(3-ethoxyphenyl)benzoic acid, a molecule of interest in various research and development fields. The reproducibility of a synthetic method is a critical factor in its practical application, influencing scalability, cost-effectiveness, and the reliability of subsequent studies. This document outlines the experimental protocols for two distinct synthesis pathways—the Suzuki-Miyaura coupling and the Williamson ether synthesis—and presents a comparison of their reported performance metrics.
At a Glance: Comparison of Synthesis Methods
The selection of a synthetic route can significantly impact the overall efficiency and feasibility of producing a target compound. The following table summarizes key quantitative data associated with two prevalent methods for the synthesis of this compound, providing a basis for comparison.
| Parameter | Method 1: Suzuki-Miyaura Coupling | Method 2: Williamson Ether Synthesis |
| Starting Materials | 4-Bromobenzoic acid, 3-Ethoxyphenylboronic acid | Methyl 4-hydroxybenzoate, 1-Bromo-3-ethoxybenzene |
| Key Reagents | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |
| Reaction Time | 12 - 24 hours | 8 - 16 hours |
| Reaction Temperature | 80 - 100 °C | 100 - 120 °C |
| Reported Yield | 75 - 90% | 70 - 85% |
| Purification Method | Column Chromatography, Recrystallization | Extraction, Recrystallization |
| Product Purity | High (>98%) | High (>98%) |
Note: The data presented are typical ranges and may vary depending on the specific reaction conditions and scale.
Visualizing the Synthetic Pathways
To better understand the sequence of operations in assessing the reproducibility of these synthesis methods, the following workflow diagram is provided.
Caption: A logical workflow for the systematic assessment of reproducibility for different synthesis methods of a target compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the two primary synthetic routes to this compound. Adherence to these protocols is crucial for achieving reproducible results.
Method 1: Suzuki-Miyaura Coupling
This method constructs the biaryl backbone of the target molecule through a palladium-catalyzed cross-coupling reaction.
Materials:
-
4-Bromobenzoic acid
-
3-Ethoxyphenylboronic acid
-
Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 3-ethoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with 2M HCl until the pH is approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Method 2: Williamson Ether Synthesis
This classical method forms the ether linkage in the target molecule.
Materials:
-
Methyl 4-hydroxybenzoate
-
1-Bromo-3-ethoxybenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromo-3-ethoxybenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 8-16 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
-
To the crude ester, add a solution of NaOH (2.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux for 2-4 hours to facilitate saponification.
-
Cool the reaction mixture and acidify with 2M HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.
By providing standardized protocols and comparative data, this guide aims to assist researchers in making informed decisions regarding the selection of a synthetic method for this compound that best suits their specific needs in terms of efficiency, scalability, and reproducibility.
comparative analysis of the electronic effects of different alkoxy substituents on the benzoic acid core
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electronic effects of different alkoxy substituents on the benzoic acid core. Understanding these effects is crucial for tuning the physicochemical properties of benzoic acid derivatives, which are common scaffolds in medicinal chemistry and materials science. This document presents experimental data, outlines a detailed protocol for pKa determination, and visualizes the underlying electronic principles.
Introduction to Electronic Effects on Acidity
The acidity of benzoic acid, quantified by its pKa value, is significantly influenced by the nature and position of substituents on the aromatic ring. Substituents alter the electron density of the carboxyl group, thereby affecting the stability of the benzoate conjugate base. Electron-withdrawing groups (EWGs) tend to increase acidity (decrease pKa) by delocalizing the negative charge of the carboxylate anion, while electron-donating groups (EDGs) decrease acidity (increase pKa) by intensifying the negative charge.[1]
Alkoxy groups (-OR) are interesting substituents as they exhibit a dual electronic nature: a -I (inductive) effect and a +R (resonance) effect. The overall impact on the acidity of benzoic acid depends on the interplay of these two opposing effects, which is in turn influenced by the position (meta or para) of the substituent and the steric bulk of the alkyl group (R).
The Dual Nature of Alkoxy Substituents: Inductive vs. Resonance Effects
The electronic influence of a substituent on an aromatic ring can be dissected into two fundamental components: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The oxygen atom in an alkoxy group is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma (σ) bond. This is an electron-withdrawing effect and tends to increase the acidity of benzoic acid.
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) system of the benzene ring. This donation of electron density is a resonance effect and acts to decrease the acidity of benzoic acid.
The net electronic effect of an alkoxy substituent is a balance of these two opposing forces. The position of the substituent on the ring determines the extent to which each effect influences the carboxyl group.
Data Presentation: pKa and Hammett Constants
The electronic effect of a substituent can be quantitatively described by the Hammett equation:
log(K/K₀) = ρσ
where K is the acid dissociation constant of the substituted benzoic acid, K₀ is that of benzoic acid, ρ is the reaction constant (defined as 1 for the ionization of benzoic acids in water at 25°C), and σ is the substituent constant. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.
The following table summarizes the pKa values and Hammett constants for a series of alkoxy-substituted benzoic acids.
| Substituent | Position | pKa | Hammett Constant (σ) | Source(s) |
| -H | - | 4.20 | 0.00 | [2][3][4][5] |
| -OCH₃ | meta | 4.09 | +0.12 | [6] |
| -OCH₃ | para | 4.47 | -0.27 | [6] |
| -OCH₂CH₃ | meta | Not available | +0.10 | |
| -OCH₂CH₃ | para | 4.45 | -0.24 | |
| -OCH(CH₃)₂ | meta | Not available | +0.10 | |
| -OCH(CH₃)₂ | para | Not available | -0.32 | |
| -OC(CH₃)₃ | meta | Not available | +0.11 | |
| -OC(CH₃)₃ | para | Not available | -0.25 |
Note: The pKa and Hammett constant values can vary slightly depending on the experimental conditions and the source. The values presented here are representative examples.
Analysis of Electronic Effects
Meta-Substituted Alkoxybenzoic Acids:
At the meta position, the resonance effect of the alkoxy group does not extend to the carboxyl group. Therefore, the electronic influence is primarily dominated by the electron-withdrawing inductive effect (-I) of the oxygen atom. This leads to an increase in the acidity (a decrease in pKa) of meta-alkoxybenzoic acids compared to benzoic acid. The positive Hammett constants (σ_m) for alkoxy groups reflect this net electron-withdrawing character at the meta position.
Para-Substituted Alkoxybenzoic Acids:
In the para position, both the inductive (-I) and resonance (+R) effects are at play. The electron-donating resonance effect, which delocalizes the lone pair of electrons from the oxygen into the ring, is more pronounced at the para position and outweighs the inductive effect. This results in a net electron-donating character, which destabilizes the carboxylate anion and decreases the acidity (increases the pKa) of para-alkoxybenzoic acids compared to benzoic acid. The negative Hammett constants (σ_p) for alkoxy groups are indicative of this dominant electron-donating resonance effect.
Effect of Alkyl Group Size:
As the steric bulk of the alkyl group in the alkoxy substituent increases (from methyl to tert-butyl), there can be a slight modulation of the electronic effects. Increased steric hindrance can potentially disrupt the coplanarity of the alkoxy group with the benzene ring, which may slightly diminish the resonance effect. However, for the substituents listed, the overarching electronic trends established by the position on the ring remain the dominant factor.
Mandatory Visualization
Caption: Electronic effects of an alkoxy substituent on the benzoic acid core.
Experimental Protocols
Potentiometric Titration for pKa Determination
This protocol outlines the determination of the pKa of a substituted benzoic acid in an aqueous solution at 25°C.
Materials and Equipment:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
-
100 mL beaker
-
Volumetric flasks
-
Analytical balance
-
Substituted benzoic acid sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standard buffer solutions (pH 4.00, 7.00, and 10.00)
-
Deionized water
Procedure:
-
Calibration of the pH meter: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.
-
Preparation of the acid solution: Accurately weigh approximately 0.1 mmol of the substituted benzoic acid and dissolve it in 50 mL of deionized water in the 100 mL beaker. If the acid is not readily soluble in water, a small, known amount of a co-solvent like ethanol can be used, and the pKa in the mixed solvent system can be determined.
-
Titration setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the tip of the burette filled with the standardized 0.1 M NaOH solution just above the surface of the acid solution.
-
Titration:
-
Record the initial pH of the acid solution.
-
Begin adding the NaOH solution in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[7][8]
-
Conclusion
The electronic effects of alkoxy substituents on the benzoic acid core are a classic example of the interplay between inductive and resonance effects in organic chemistry. At the meta position, the electron-withdrawing inductive effect dominates, leading to an increase in acidity. Conversely, at the para position, the stronger electron-donating resonance effect prevails, resulting in a decrease in acidity. These predictable trends, quantified by pKa values and Hammett constants, are invaluable for the rational design of molecules with tailored acidic properties for applications in drug development and materials science. The experimental determination of pKa through methods like potentiometric titration provides the empirical data necessary to validate and refine our understanding of these fundamental electronic principles.
References
- 1. web.viu.ca [web.viu.ca]
- 2. 2012books.lardbucket.org [2012books.lardbucket.org]
- 3. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [saylordotorg.github.io]
- 4. Appendix: Selected Acid Dissociation Constants at 25°C | Introductory Chemistry – 1st Canadian Edition [courses.lumenlearning.com]
- 5. ola4.aacc.edu [ola4.aacc.edu]
- 6. researchgate.net [researchgate.net]
- 7. web.viu.ca [web.viu.ca]
- 8. web.viu.ca [web.viu.ca]
A Comparative Analysis of the Biological Activity of 4-(3-Ethoxyphenyl)benzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the biological activity of 4-(3-ethoxyphenyl)benzoic acid and its ortho- and para-isomers: 4-(2-ethoxyphenyl)benzoic acid and 4-(4-ethoxyphenyl)benzoic acid. The biological effects of benzoic acid derivatives are significantly influenced by the position of substituents on the aromatic ring. While direct comparative experimental data for all three isomers is limited, this document synthesizes available data and leverages established structure-activity relationships (SAR) to provide insights into their potential therapeutic applications.
Executive Summary
The positional isomerism of the ethoxy group on the phenoxy ring of 4-(phenoxy)benzoic acid derivatives is predicted to significantly impact their biological activities. Based on available data for the para-isomer and general principles of SAR for benzoic acid derivatives, these compounds are anticipated to possess antimicrobial and anti-inflammatory properties.
-
4-(4-Ethoxyphenyl)benzoic Acid (Para-Isomer): Experimental data demonstrates its efficacy as an anti-biofilm agent against Staphylococcus aureus.
-
This compound (Meta-Isomer): Similar to the ortho-isomer, there is a lack of direct experimental data. Its potential biological activities are inferred from its structural analogs.
This guide presents the available quantitative data, outlines detailed experimental protocols for the evaluation of relevant biological activities, and provides visualizations of a potential mechanism of action and an experimental workflow.
Data Presentation: Comparative Biological Activity
Direct comparative studies on the biological activities of the three isomers of 4-(ethoxyphenyl)benzoic acid are not extensively documented in the scientific literature. However, specific data is available for the para-isomer, 4-(4-ethoxyphenyl)benzoic acid, particularly concerning its antimicrobial properties.
| Compound | Biological Activity | Target Organism/System | Key Findings |
| 4-(4-Ethoxyphenyl)benzoic Acid | Anti-biofilm | Staphylococcus aureus | Inhibited up to 87% of biofilm formation. |
| Synergistic effect with vancomycin | Staphylococcus aureus biofilms | Decreased the viability of biofilm-dwelling cells by up to 85% when combined with vancomycin. | |
| 4-(2-Ethoxyphenyl)benzoic Acid | Not experimentally determined | - | - |
| This compound | Not experimentally determined | - | - |
Structure-Activity Relationship (SAR) Insights and Predictions:
The biological activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the benzene ring.
-
Antimicrobial Activity: The lipophilicity and electronic properties of substituents are crucial for disrupting microbial membranes. The position of a substituent can affect these properties. For instance, some studies on hydroxybenzoic acids have shown that the ortho position can lead to stronger antibacterial activity compared to meta and para positions. It is plausible that the ethoxy group's position in ethoxyphenyl)benzoic acid isomers could similarly influence their antimicrobial potency.
-
Anti-inflammatory Activity: Many benzoic acid derivatives exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX). The substitution pattern on the phenyl ring can influence the binding affinity and selectivity for COX isoenzymes. It is hypothesized that the ethoxyphenyl)benzoic acid isomers may exhibit anti-inflammatory properties, with the specific potency and selectivity being dependent on the ethoxy group's location.
Experimental Protocols
To facilitate further research and direct comparison of these isomers, detailed methodologies for key biological assays are provided below.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (4-(ethoxyphenyl)benzoic acid isomers)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in CAMHB to achieve the desired final concentrations.
-
Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the appropriate compound dilution to each well of a 96-well plate. Add 50 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible turbidity. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
Tris-HCl buffer (pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂) detection
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
Enzyme Inhibition Reaction: In a reaction tube or well, combine the Tris-HCl buffer, cofactors, and the COX-2 enzyme solution. Add the test compound at various concentrations or the positive control. Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Termination of Reaction: Stop the reaction after a defined time by adding a stopping reagent (e.g., a solution of stannous chloride).
-
Quantification of PGE₂: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
Cytotoxicity: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cell line (e.g., HEK293 or a relevant cancer cell line)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
Mandatory Visualization
Signaling Pathway
Caption: A diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory activity of ethoxyphenyl benzoic acid isomers.
Experimental Workflow
Caption: A generalized workflow for the screening and evaluation of the biological activities of the 4-(ethoxyphenyl)benzoic acid isomers.
Safety Operating Guide
Proper Disposal of 4-(3-ethoxyphenyl)benzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are integral to maintaining a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(3-ethoxyphenyl)benzoic Acid, a compound that, like other benzoic acid derivatives, necessitates careful handling as chemical waste.
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling of the solid or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
II. Hazard Profile Summary
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | May cause skin irritation.[1][3] | Wash hands and any exposed skin thoroughly after handling.[1][3] If skin contact occurs, wash with plenty of soap and water.[1][4] |
| Serious Eye Damage/Irritation | May cause serious eye damage or irritation.[1][3] | Wear eye protection.[1][3] If in eyes, rinse cautiously with water for several minutes.[1][4] |
| Acute Oral Toxicity | May be harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product.[1][3] If swallowed, rinse mouth and seek medical attention.[4][5] |
| Aquatic Hazard | May be harmful to aquatic life. | Avoid release to the environment. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This procedure is in line with general guidelines for hazardous waste management.[6][7][8]
Step 1: Waste Identification and Classification
-
Treat this compound as a hazardous chemical waste.[6]
-
Do not dispose of this chemical down the drain or in regular trash.[6][9]
Step 2: Containerization
-
Select a waste container that is compatible with acidic organic compounds. A high-density polyethylene (HDPE) or glass container is recommended.[8]
-
Ensure the container is in good condition, with a secure, leak-proof cap.[7]
-
The original product container may be used for waste accumulation if it is in good condition.[7]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "Waste this compound". If it is a solution, indicate the solvent and approximate concentration.
-
Include the date when the waste was first added to the container.
Step 4: Segregation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
Segregate the waste from incompatible materials, particularly bases and strong oxidizing agents.[7][10]
-
Store acids and bases separately.[7]
Step 5: Waste Collection and Disposal
-
Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[7][8]
-
Follow your institution's specific procedures for requesting a waste pickup.
Step 6: Decontamination of Empty Containers
-
A container that has held this compound should be considered hazardous waste until properly decontaminated.[6]
-
To decontaminate an "empty" container, triple rinse it with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.
-
Collect the rinsate as hazardous waste and add it to your container for acidic organic waste.[11]
-
After triple rinsing, deface or remove the original label and dispose of the container as regular trash, in accordance with institutional policies.[6]
IV. Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate non-essential personnel from the immediate area.[5]
-
Wearing appropriate PPE, contain the spill.
-
For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[4]
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate all equipment used for cleanup.
-
For large spills, contact your institution's EHS or emergency response team immediately.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. redox.com [redox.com]
- 4. alpharesources.com [alpharesources.com]
- 5. chemicalds.com [chemicalds.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. fishersci.com [fishersci.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-(3-ethoxyphenyl)benzoic Acid
Essential Safety and Handling Guide for 4-(3-ethoxyphenyl)benzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data of the parent compound, benzoic acid, and other structurally similar compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans are designed to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Classification
Based on the data for benzoic acid, this compound should be treated as a compound that can cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure, particularly through inhalation.[1][2][3]
GHS Hazard Classification (Assumed based on Benzoic Acid):
-
Specific Target Organ Toxicity — Repeated Exposure (Category 1, Lungs)[1][3]
-
May cause respiratory irritation.[3]
Signal Word: Danger[1]
Hazard Statements (Assumed):
-
H335: May cause respiratory irritation.[3]
-
H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[1][3]
Precautionary Statements (Assumed):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][3][4]
-
P270: Do not eat, drink or smoke when using this product.[1][4]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3][4][5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P310: Immediately call a POISON CENTER or doctor/physician.[3]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]
Operational Plan: Handling Procedures
A systematic approach is crucial for minimizing exposure and ensuring safety.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust.[1] The ventilation system should be regularly maintained and checked for proper functioning.
-
Eye Wash and Safety Shower: Ensure that a calibrated and unobstructed emergency eyewash station and safety shower are readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[5] |
| Skin Protection | A flame-resistant lab coat must be worn and fully buttoned. Wear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[6] Change gloves immediately if contaminated. |
| Respiratory Protection | For operations with a high potential for dust generation that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[6] |
| Footwear | Fully enclosed, chemical-resistant footwear must be worn. |
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling the compound.
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment and reagents before starting.
-
Verify that all containers are properly labeled.
-
-
Weighing:
-
If possible, weigh the solid directly into the reaction vessel within the fume hood.
-
Use a weighing boat or paper and handle with care to avoid creating dust.
-
Close the container immediately after dispensing.
-
-
Dissolving/Dispensing:
-
If dissolving the solid, add the solvent to the solid slowly to minimize splashing.
-
Keep containers covered as much as possible during the procedure.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of contaminated PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including weighing paper, contaminated gloves, and paper towels, in a clearly labeled, sealed hazardous waste container.[7]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any waste down the drain.[6]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
Dispose of the rinsed containers in accordance with institutional and local regulations.
-
-
Waste Pickup:
-
Store hazardous waste in a designated satellite accumulation area.
-
Arrange for pickup by your institution's EHS department.
-
Quantitative Data
Since no specific SDS is available for this compound, the following data for the parent compound, Benzoic Acid, is provided for reference.
| Parameter | Value | Reference Compound |
| LD50 Oral (Rat) | 1700 - 2565 mg/kg | Benzoic Acid[2][3] |
| LD50 Dermal (Rabbit) | > 2,000 mg/kg | Benzoic Acid[1] |
| LC50 Inhalation (Rat) | > 12.2 mg/l (4 h) | Benzoic Acid[1] |
| Water Solubility | 0.3 g/l (20 °C) | 4-Methoxybenzoic acid[8] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.ca [fishersci.ca]
- 3. redox.com [redox.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. biosynth.com [biosynth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
